Dihexoxy(oxo)phosphanium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dihexoxy(oxo)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3P/c1-3-5-7-9-11-14-16(13)15-12-10-8-6-4-2/h3-12H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTHNOXIGJRLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO[P+](=O)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90422590 | |
| Record name | dihexoxy(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6151-90-2 | |
| Record name | dihexoxy(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of Oxophosphonium Cations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxophosphonium cations, species containing a positively charged phosphorus atom double-bonded to an oxygen atom (P+=O), are highly reactive intermediates and structural motifs in a variety of chemical and biological processes. Their role in organic synthesis, particularly in reactions like the Wittig and Appel reactions, and their proposed involvement in phosphoryl transfer mechanisms within biological systems, underscores the importance of their thorough characterization. Spectroscopic techniques are paramount in elucidating the structure, bonding, and reactivity of these transient and often sensitive species. This technical guide provides a comprehensive overview of the key spectroscopic methods employed in the analysis of oxophosphonium cations, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of organophosphorus chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of oxophosphonium cations in solution. The inherent properties of the phosphorus-31 (³¹P) nucleus—100% natural abundance and a spin of ½—make it an excellent NMR probe.[1] Coupled with ¹H and ¹³C NMR, a detailed picture of the molecular framework can be constructed.
³¹P NMR Spectroscopy
The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. For oxophosphonium cations, the ³¹P nucleus is significantly deshielded, resulting in chemical shifts that typically appear downfield from the standard reference, 85% phosphoric acid (H₃PO₄).[1] The coordination of the phosphorus atom, the nature of its substituents, and the bond angles all influence the precise chemical shift.
Table 1: Representative ³¹P NMR Chemical Shifts of Oxophosphonium and Related Phosphonium Cations
| Cation Type | Substituents | Chemical Shift (δ), ppm | Reference(s) |
| Halophosphonium | PBr₄⁺ | -89.0 to -96.0 | [2] |
| PI₄⁺ | -175.0 to -185.0 | [2] | |
| PBr₃I⁺ | -115.0 to -120.0 | [2] | |
| PBr₂I₂⁺ | -140.0 to -145.0 | [2] | |
| PBrI₃⁺ | -160.0 to -165.0 | [2] | |
| Alkoxyphosphonium | Cyclic α-alkoxy | Not Specified | [3] |
| Chlorophosphonium | Ph₃PCl⁺ | 58.6 | [4] |
| Arylphosphonium | (p-ClC₆H₄)₃P⁺CH₃ | 23.4 | [5] |
| (p-CH₃C₆H₄)₃P⁺CH₃ | 21.8 | [5] | |
| Alkylphosphonium | Me₃P⁺H | -2.4 | [4] |
| Et₃P⁺H | 18.2 | [4] | |
| n-Bu₃P⁺H | 32.1 | [4] |
Note: Chemical shifts can be influenced by the counter-ion and solvent.
Coupling Constants
Spin-spin coupling between ³¹P and other NMR-active nuclei, such as ¹H and ¹³C, provides invaluable information about through-bond connectivity.
-
¹J(P-C): One-bond coupling constants are typically large and are useful for identifying direct P-C bonds.[6]
-
²J(P-C) and ³J(P-C): Two- and three-bond couplings provide information about the connectivity further from the phosphorus center.[6]
-
¹J(P-H): Direct P-H coupling is observed in protonated phosphonium species and is typically very large.[7]
-
²J(P-H) and ³J(P-H): These couplings are smaller and help to assign protons on substituents attached to the phosphorus atom.[7]
Table 2: Typical ³¹P Coupling Constants
| Coupling Type | Typical Range (Hz) | Reference(s) |
| ¹J(P-C) | 100 - 170 | [6] |
| ²J(P-C) | 5 - 20 | [1] |
| ³J(P-C) | 5 - 10 | [7] |
| ¹J(P-H) | 189 (in PH₃) | [1] |
| ²J(P-H) | 20 - 30 | [7] |
| ³J(P-H) | 5 - 10 | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For oxophosphonium cations, the most characteristic vibration is the P=O stretching mode. The frequency of this absorption is sensitive to the electronic and steric nature of the substituents on the phosphorus atom.
The P=O stretching vibration in oxophosphonium cations typically appears in the region of 1200-1400 cm⁻¹.[5][7] Electron-withdrawing groups attached to the phosphorus atom tend to increase the P=O bond order and shift the stretching frequency to higher wavenumbers. Conversely, electron-donating groups will shift the absorption to lower wavenumbers. The physical state of the sample (solid or solution) and the nature of the counter-ion can also influence the position and shape of the P=O stretching band.
Table 3: Representative P=O Stretching Frequencies in Organophosphorus Compounds
| Compound Type | Substituent (X) in (i-C₃H₇O)₂PXO | P=O Stretch (cm⁻¹) | Reference(s) |
| Phosphonate | H | 1260 | [7] |
| Phosphinate | CH₃ | 1240 | [7] |
| Phosphate | O-iC₃H₇ | 1260 | [7] |
| Phosphorofluoridate | F | 1310 | [7] |
| Phosphorochloridate | Cl | 1290 | [7] |
| Phosphoramide | NH₂ | 1230 | [7] |
| Phosphoramide | NHCH₃ | 1220 | [7] |
| Phosphoramide | N(CH₃)₂ | 1210 | [7] |
Note: These values are for related organophosphorus compounds and serve as a general guide for the expected range for oxophosphonium cations.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of oxophosphonium cations. Soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited for the analysis of these pre-formed ions.[8] Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information through the analysis of fragmentation patterns.[9][10]
Common fragmentation pathways for organophosphorus compounds include:
-
McLafferty-type rearrangements: This is a common fragmentation pattern for alkyl and halogenated organophosphorus compounds, often leading to the cleavage of substituents.[10]
-
Cleavage of P-O and C-O bonds: In aromatic organophosphorus compounds, cleavage of both P-O and C-O bonds can occur, depending on the nature of the substituents.[10]
-
Loss of neutral molecules: The loss of small, stable neutral molecules is a common fragmentation pathway. For phosphopeptides, the loss of H₃PO₄ is a characteristic fragmentation.[11]
The specific fragmentation patterns of oxophosphonium cations will be highly dependent on the nature of the substituents attached to the phosphorus atom.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the oxophosphonium salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetonitrile-d₃, or DMSO-d₆).
-
Ensure the chosen solvent does not react with the cation.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (General Parameters for ³¹P NMR):
-
Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 7.0 T (300 MHz for ¹H) or higher is recommended.
-
Probe: A broadband or phosphorus-specific probe.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Decoupling: Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[1]
-
Reference: An external standard of 85% H₃PO₄ is used, with its chemical shift set to 0 ppm.[1]
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate.
-
Number of Scans: This will depend on the concentration of the sample and the sensitivity of the instrument.
Infrared (IR) Spectroscopy
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Nujol Mull Method:
-
Grind a small amount of the solid sample to a fine powder in an agate mortar.
-
Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth, thick paste.
-
Spread a thin film of the mull between two IR-transparent salt plates (e.g., KBr or NaCl).
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared sample (KBr pellet or Nujol mull) in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the oxophosphonium salt (typically 1-10 µM) in a solvent suitable for electrospray ionization, such as acetonitrile, methanol, or a mixture of these with water.
-
The addition of a small amount of a volatile acid (e.g., formic acid) may be beneficial in some cases, but care should be taken to avoid reaction with the analyte.
Data Acquisition (General Parameters):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.
-
MS Scan: Acquire a full scan mass spectrum over a mass range appropriate for the expected molecular weight of the oxophosphonium cation.
-
MS/MS Analysis (for fragmentation studies):
-
Select the parent ion of interest in the first stage of mass analysis.
-
Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Analyze the resulting fragment ions in the second stage of mass analysis.
-
Visualizations
The following diagrams illustrate typical workflows for the spectroscopic analysis of oxophosphonium cations.
Caption: Workflow for NMR spectroscopic analysis of oxophosphonium cations.
Caption: Combined workflow for IR and MS analysis of oxophosphonium cations.
Conclusion
The spectroscopic analysis of oxophosphonium cations is a multifaceted endeavor that relies on the synergistic application of NMR, IR, and MS techniques. ³¹P NMR provides unparalleled insight into the electronic environment of the phosphorus center, while IR spectroscopy offers a direct probe of the characteristic P=O bond. Mass spectrometry confirms the molecular identity and provides structural clues through fragmentation analysis. The detailed experimental protocols and workflows presented in this guide are intended to equip researchers with the foundational knowledge required to successfully characterize these important chemical species. A thorough understanding and application of these spectroscopic methods are critical for advancing our knowledge of the chemistry and biological relevance of oxophosphonium cations.
References
- 1. arxiv.org [arxiv.org]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jeol.com [jeol.com]
- 7. researchgate.net [researchgate.net]
- 8. The Electrospray Mass Spectra of Phosphoric Acid, Methylphosphonic Acid and its Alkyl Esters, and Their Complexes with Alkali and Alkali Earth Metal Ions | Semantic Scholar [semanticscholar.org]
- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]
- 11. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Modeling of Phosphonium Salt Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium salts, quaternary phosphorus compounds with a central phosphorus atom bonded to four organic residues and paired with a counter-ion, are a class of compounds with remarkable versatility and a broad spectrum of applications. Their utility spans from phase-transfer catalysts and ionic liquids to key intermediates in organic synthesis and, increasingly, as functional components in drug delivery systems. The stability of these salts under various conditions—thermal, chemical, and electrochemical—is a critical determinant of their efficacy, safety, and shelf-life in these applications.
Computational modeling has emerged as an indispensable tool for predicting and understanding the stability of phosphonium salts at a molecular level. By leveraging quantum mechanical and molecular dynamics methods, researchers can elucidate decomposition pathways, predict reaction kinetics, and rationally design more stable phosphonium-based materials. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the computational modeling of phosphonium salt stability, supplemented with detailed experimental protocols for validation.
Factors Influencing Phosphonium Salt Stability
The stability of a phosphonium salt is a multifactorial property governed by the interplay of its constituent cation and anion, as well as external environmental conditions. Computational models aim to capture the energetic and kinetic aspects of these interactions to predict decomposition.
A logical diagram illustrating the key factors influencing phosphonium salt stability is presented below.
Caption: Factors influencing phosphonium salt stability.
Computational Methodologies
The computational investigation of phosphonium salt stability primarily relies on two powerful techniques: Density Functional Theory (DFT) and Reactive Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for elucidating reaction mechanisms and calculating the energetics of decomposition pathways.
Core Applications in Phosphonium Salt Stability:
-
Decomposition Pathway Elucidation: DFT can be used to map the potential energy surface of a decomposition reaction, identifying transition states and intermediates. This allows for the determination of the most likely degradation pathways, such as SN2 attack by the anion, Hofmann elimination, or ylide formation.
-
Activation Energy Calculation: By calculating the energies of the reactants, transition states, and products, DFT provides the activation energy (Ea) for a given decomposition step. A higher activation energy corresponds to a more stable compound.
-
Influence of Substituents: The effect of different alkyl or aryl groups on the phosphorus atom, as well as the nature of the anion, on the stability can be systematically studied by comparing the calculated activation energies for a series of related compounds.
Typical DFT Protocol:
A representative DFT protocol for studying the decomposition of a phosphonium salt is outlined below.
Caption: DFT workflow for decomposition analysis.
Reactive Molecular Dynamics (MD) Simulations
Reactive MD simulations, often employing force fields like ReaxFF, allow for the modeling of chemical reactions within a large system of molecules over time. This approach is particularly useful for studying the thermal decomposition of phosphonium salts in the condensed phase (e.g., as ionic liquids).
Core Applications in Phosphonium Salt Stability:
-
Simulating Thermal Decomposition: By simulating the system at elevated temperatures, reactive MD can directly observe the initiation and propagation of decomposition reactions.
-
Identifying Decomposition Products: The simulation trajectory can be analyzed to identify the various molecular fragments and new molecules formed during decomposition.
-
Kinetics of Decomposition: By tracking the concentration of the parent phosphonium salt over time at different temperatures, the rate of decomposition can be estimated.
Experimental Validation
Computational models are only as good as their ability to predict real-world phenomena. Therefore, experimental validation is a crucial component of any computational study on phosphonium salt stability. The primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most common technique for determining the thermal stability of phosphonium salts.
Data Presentation: Thermal Decomposition Temperatures of Selected Phosphonium Salts
| Phosphonium Cation | Anion | Onset Decomposition Temp (°C) | Reference |
| [P(C₄)₄]⁺ | [Gly]⁻ | ~200 | [1] |
| Highly Fluorinated | Cl⁻ | ~295 | [2] |
| Highly Fluorinated | NTf₂⁻ | ~370 | [2] |
| Trihexyl(tetradecyl)phosphonium | BF₄⁻ | >300 | [3] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried phosphonium salt into a ceramic (e.g., alumina) or platinum crucible.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Dynamic Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2][3]
-
Isothermal Scan: Rapidly heat the sample to a specific temperature below the expected onset of decomposition and hold for an extended period (e.g., several hours) to assess long-term thermal stability.[4]
-
-
Data Analysis: The onset decomposition temperature (Tonset) is typically determined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed, or by the intersection of the baseline tangent with the tangent of the decomposition curve.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount of the phosphonium salt (typically in the microgram range) into a quartz sample tube.
-
Pyrolysis:
-
Insert the sample tube into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., helium).[5]
-
-
Gas Chromatography:
-
Column: A capillary column suitable for separating a wide range of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program is used to separate the pyrolysis products, for example, starting at a low temperature (e.g., 40 °C), holding for a few minutes, and then ramping up to a high temperature (e.g., 300 °C).
-
-
Mass Spectrometry:
-
The separated components are ionized (typically by electron ionization) and their mass-to-charge ratios are determined.
-
The resulting mass spectra are compared to spectral libraries for identification of the decomposition products.
-
Synthesis and Characterization of Phosphonium Salts
The accurate computational modeling and experimental validation of phosphonium salt stability require pure and well-characterized starting materials.
General Synthesis of Tetra-alkyl and Tetra-aryl Phosphonium Salts
The most common method for synthesizing phosphonium salts is the quaternization of a tertiary phosphine with an alkyl or aryl halide.
Experimental Protocol: Synthesis of Tetraphenylphosphonium Bromide
-
Reactants: Triphenylphosphine and bromobenzene.
-
Solvent: The reaction can be carried out in a high-boiling solvent like n-octanol or neat (solvent-free).[6][7]
-
Procedure:
-
Combine triphenylphosphine, bromobenzene, and the nickel catalyst in a reaction vessel equipped with a reflux condenser.
-
Heat the mixture to a high temperature (e.g., 190-240 °C) for several hours.[6][7]
-
After the reaction is complete, cool the mixture.
-
Add hot water to dissolve the product and separate it from the organic phase.[8]
-
Cool the aqueous solution to induce crystallization of the tetraphenylphosphonium bromide.
-
Filter the crystals, wash with cold water, and dry.
-
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure and purity of synthesized phosphonium salts.
Experimental Protocol: NMR Sample Preparation
-
Solvent: Choose a deuterated solvent in which the phosphonium salt is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the salt in approximately 0.6-0.7 mL of the deuterated solvent. For ³¹P NMR, a similar concentration is typically sufficient. For ¹³C NMR, a higher concentration (e.g., >30 mg) may be necessary.[9][10]
-
Sample Preparation:
-
Analysis: Acquire ¹H, ¹³C, and ³¹P NMR spectra. The chemical shifts and coupling constants will confirm the structure of the phosphonium cation and the absence of impurities.
Conclusion
The computational modeling of phosphonium salt stability, when rigorously validated by experimental data, provides a powerful framework for understanding and predicting the degradation of these important compounds. By employing DFT to elucidate reaction mechanisms and reactive MD to simulate decomposition in the condensed phase, researchers can gain deep insights into the factors governing stability. This knowledge, in turn, enables the rational design of novel phosphonium salts with enhanced stability profiles, tailored for specific applications in catalysis, materials science, and drug development. The detailed experimental protocols provided in this guide serve as a practical resource for researchers seeking to couple computational predictions with robust experimental verification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tainstruments.com [tainstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101775036B - Method for preparing tetraphenylphosphonium bromide by non-solvent method - Google Patents [patents.google.com]
- 8. CN101418014A - Method for preparing tetraphenyl phosphoric bromide - Google Patents [patents.google.com]
- 9. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
A Technical Guide to the Exploratory Synthesis of Novel Organophosphorus Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of modern synthetic strategies for creating novel organophosphorus reagents. It focuses on practical applications, including detailed experimental protocols for the synthesis of α-aminophosphonates and P-chiral phosphine ligands, and their application in drug discovery, specifically as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).
Modern Synthetic Strategies in Organophosphorus Chemistry
The development of novel organophosphorus compounds is a cornerstone of progress in fields ranging from medicinal chemistry to materials science.[1] Central to this endeavor is the formation of the carbon-phosphorus (C-P) bond, for which a variety of synthetic methodologies have been developed. Traditional approaches often rely on the reaction of organometallic species like Grignard or organolithium reagents with phosphorus halides. More recent advancements include transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance.
This guide will focus on two prominent examples of organophosphorus synthesis: the multicomponent Kabachnik-Fields reaction for the synthesis of α-aminophosphonates and the asymmetric synthesis of P-chiral phosphine ligands, exemplified by the classic synthesis of DIPAMP.
The Kabachnik-Fields Reaction: A Multicomponent Approach to α-Aminophosphonates
The Kabachnik-Fields reaction is a powerful three-component condensation that combines an amine, a carbonyl compound (typically an aldehyde), and a dialkyl phosphite to form an α-aminophosphonate.[2] These products are of significant interest as they are phosphorus analogues of α-amino acids and exhibit a wide range of biological activities.[3]
The reaction mechanism can proceed through two primary pathways, often dependent on the basicity of the amine. A common pathway involves the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond.[4] The reaction can be performed without a catalyst, particularly with microwave irradiation, but is often accelerated by Lewis or Brønsted acids.[1]
This protocol is adapted from a solvent-free synthesis catalyzed by orange peel powder, highlighting a green chemistry approach.
-
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Aniline (1.0 mmol, 0.093 g)
-
Dimethyl phosphite (1.0 mmol, 0.110 g)
-
Orange Peel Powder (OPP) catalyst (0.1 g)
-
Ethanol (5 mL)
-
-
Procedure:
-
A mixture of benzaldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.0 mmol), and orange peel powder (0.1 g) is prepared in 5 mL of ethanol.
-
The reaction mixture is refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).
-
Upon completion of the reaction, the ethanol solvent is evaporated from the reaction mixture.
-
The remaining mixture is poured into ice-cold water and filtered.
-
The resulting solid product is purified by recrystallization from ethanol to yield the α-aminophosphonate.
-
Asymmetric Synthesis of P-Chiral Phosphine Ligands
P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, are crucial in asymmetric catalysis. Their synthesis has been a long-standing challenge. A landmark achievement in this area was the development of DIPAMP ([Rh(R,R)-DiPAMP)COD]+BF4-) by Knowles and coworkers at Monsanto, which was instrumental in the industrial synthesis of L-DOPA.[5] The synthesis of such ligands often involves the use of phosphine-borane intermediates, which are more stable and easier to handle than the corresponding free phosphines.[6]
This protocol outlines the key conceptual steps for synthesizing DIPAMP, based on the methodologies developed by Knowles and Imamoto.
-
Part 1: Preparation of Chiral Phosphine Oxide Precursor
-
Start with a resolved chiral precursor, such as methyl(phenyl)(o-anisyl)phosphine oxide. This resolution is a critical step to establish the final stereochemistry.
-
The resolved phosphine oxide is then typically reduced to the corresponding phosphine-borane adduct to protect the phosphorus center.
-
-
Part 2: Dimerization and Final Ligand Formation
-
The chiral phosphine-borane is deprotonated at the methyl group using a strong base like sec-butyllithium (s-BuLi).
-
An oxidative coupling reaction is performed, often using a copper(II) salt like CuCl₂, to dimerize the molecule, forming the ethylene-bridged diphosphine-diborane adduct.[6] This step creates the characteristic P-CH₂-CH₂-P backbone of DIPAMP.
-
The resulting meso and chiral diastereomers are separated.
-
Finally, the borane protecting groups are removed by reaction with an amine, such as diethylamine, to yield the enantiopure (R,R)-DIPAMP ligand.[6]
-
Quantitative Data Presentation
The efficiency of these synthetic methods can be evaluated by quantitative measures such as reaction yield and, for asymmetric syntheses, enantiomeric excess (ee).
Table 1: Representative Yields for the Kabachnik-Fields Reaction
The following table summarizes yields for the synthesis of various α-aminophosphonates under different catalytic conditions.
| Carbonyl Component | Amine Component | P-Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | Dimethyl Phosphite | Orange Peel Powder / Reflux | 92 | N/A |
| 4-Cl-Benzaldehyde | Aniline | Dimethyl Phosphite | Orange Peel Powder / Reflux | 95 | N/A |
| 4-NO₂-Benzaldehyde | Aniline | Dimethyl Phosphite | Orange Peel Powder / Reflux | 90 | N/A |
| Benzaldehyde | Cyclohexylamine | Dimethyl Phosphite | MW / No Catalyst | 95 | [4] |
| Acetophenone | Benzylamine | Diphenylphosphine Oxide | MW / No Catalyst | 85 | [4] |
| Formaldehyde | Aniline | Diethyl Phosphite | MW / No Catalyst | 98 | [4] |
Table 2: Biological Activity of Phosphonate-Based PTP1B Inhibitors
This table presents the half-maximal inhibitory concentration (IC₅₀) values for several organophosphorus compounds against Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target.
| Compound Class | Specific Compound | PTP1B IC₅₀ (µM) | Reference |
| Benzamido Derivative | Compound 1 | 1.83 | [7] |
| Benzamido Derivative | Compound 2 | 2.11 | [7] |
| Benzamido Derivative | Compound 3 | 3.52 | [7] |
| Dihydroperimidine | Compound 46 | 0.89 | [8] |
| Dihydroperimidine | Compound 49 | 0.77 | [8] |
| Aminosteroid | Trodusquemine (MSI-1436) | 1.0 | [9] |
Application in Drug Development: Inhibition of PTP1B
Organophosphorus reagents, particularly phosphonates, have emerged as valuable pharmacophores in drug design. Their tetrahedral geometry and ability to act as stable mimics of phosphate esters make them ideal for targeting enzymes involved in phosphorylation-dependent signaling pathways.
The PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways.[10] In the insulin signaling cascade, the binding of insulin to its receptor (IR) triggers autophosphorylation of tyrosine residues on the receptor, activating it. This leads to the phosphorylation of Insulin Receptor Substrates (IRS), which in turn activates downstream pathways like the PI3K/Akt pathway, ultimately resulting in glucose uptake and storage. PTP1B acts as a "brake" on this system by dephosphorylating and thus deactivating both the insulin receptor and IRS proteins.[10] Overactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity, making it a prime therapeutic target.[11]
Mechanism of PTP1B Inhibition by Phosphonates
Phosphonate-based compounds can act as potent and selective inhibitors of PTP1B. They are designed as non-hydrolyzable analogues of phosphotyrosine (pTyr), the natural substrate for PTP1B. These inhibitors bind to the active site of the enzyme, preventing it from accessing and dephosphorylating its natural substrates.
The inhibition mechanism involves the phosphonate group mimicking the transition state of the phosphate ester hydrolysis. The negatively charged oxygen atoms of the phosphonate can form strong interactions with the highly conserved active site of the phosphatase. Allosteric inhibitors have also been developed that bind to sites distinct from the active site, inducing conformational changes that inactivate the enzyme.[9] By blocking PTP1B, these inhibitors enhance and prolong insulin signaling, leading to improved glucose tolerance.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uclm.es [uclm.es]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
Unveiling the Synthesis and Putative Isolation of Dihexoxy(oxo)phosphanium: A Technical Guide Based on Analogous Compounds
Introduction
Dihexoxy(oxo)phosphanium, a chemical entity cataloged in the PubChem database with the molecular formula C12H26O3P, presents a topic of interest for researchers in organophosphorus chemistry. Despite its presence in chemical databases, a thorough review of scientific literature reveals a conspicuous absence of specific studies detailing its discovery, synthesis, or isolation. This guide, therefore, aims to provide a comprehensive technical overview of the methodologies applicable to the synthesis and isolation of this compound by drawing parallels with closely related and well-documented compounds, namely dialkoxy(oxo)phosphonium salts and phosphonium salts featuring long alkyl chains. The principles and protocols outlined herein are intended to serve as a foundational resource for researchers and drug development professionals venturing into the synthesis of this or structurally similar molecules.
General Synthetic Approaches to Phosphonium Salts
The synthesis of phosphonium salts is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. The most common and direct route is the quaternization of phosphines.
Quaternization of Phosphines
The reaction of a phosphine with an electrophile, such as an alkyl halide, is a fundamental method for the preparation of phosphonium salts. In the context of this compound, a plausible synthetic route would involve the reaction of a dihexoxyphosphine with a suitable oxidizing agent and an electrophile. However, given the oxo-phosphonium nature of the target molecule, a more direct analogy can be drawn from the synthesis of dialkoxyphosphonium salts.
A general representation of this approach is the reaction of a phosphine with an alkyl halide, as illustrated below:
Physicochemical Properties of Alkoxyphosphonium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alkoxyphosphonium salts are a versatile class of organophosphorus compounds with significant applications in organic synthesis, catalysis, and medicinal chemistry. Their unique reactivity, primarily driven by the electron-deficient phosphorus center, makes them indispensable reagents, most notably as key intermediates in the renowned Wittig reaction. Furthermore, their lipophilic cationic nature has positioned them as promising vectors for targeted drug delivery to mitochondria, opening new avenues in the development of therapeutics for a range of diseases, including cancer.
This technical guide provides a comprehensive overview of the core physicochemical properties of alkoxyphosphonium salts, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers in their effective utilization.
Synthesis and Structure
Alkoxyphosphonium salts are typically synthesized through the reaction of a tertiary phosphine with an alkyl halide, followed by reaction with an alcohol, or directly from the reaction of a phosphine with an alcohol in the presence of a suitable activating agent. A common method involves the reaction of triphenylphosphine with an alcohol in the presence of a halogenating agent like carbon tetrachloride or N-bromosuccinimide.
The general structure consists of a central phosphorus atom bonded to three organic substituents (often phenyl groups), an alkoxy group (-OR), and associated with a counter-anion (e.g., halide, triflate). The P-O bond is highly polarized, rendering the phosphorus atom electrophilic and susceptible to nucleophilic attack.
Physicochemical Properties
The properties of alkoxyphosphonium salts are influenced by the nature of the substituents on the phosphorus atom, the alkoxy group, and the counter-anion.
Physical State and Solubility
Alkoxyphosphonium salts are generally white to off-white crystalline solids or thick oils. Their solubility is largely dependent on the nature of the substituents and the counter-ion. Salts with bulky, non-polar groups tend to be more soluble in organic solvents, while those with smaller or more polar groups may exhibit some water solubility.
Table 1: Solubility of Selected Phosphonium Salts and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Benzyltriphenylphosphonium chloride | Water | Soluble | [1][2][3] |
| Benzyltriphenylphosphonium chloride | Chloroform | Soluble | [1] |
| Benzyltriphenylphosphonium chloride | Low molecular weight aliphatic alcohols | Slightly soluble | [1] |
| Triphenylphosphine oxide | Water | Almost insoluble | [4][5][6][7] |
| Triphenylphosphine oxide | Ethanol | Soluble (~20 mg/mL) | [4][7][8] |
| Triphenylphosphine oxide | Dichloromethane | Readily soluble | [4] |
| Triphenylphosphine oxide | DMSO | Soluble (~3 mg/mL) | [8] |
| Triphenylphosphine oxide | Dimethyl formamide (DMF) | Soluble (~3 mg/mL) | [8] |
| Water-soluble phosphonium salts (with -COOH or -OH groups) | Water | Soluble | [9] |
Thermal Stability
The thermal stability of alkoxyphosphonium salts is a critical parameter, especially for their application in synthesis. Decomposition temperatures are influenced by the nature of the anion and the organic substituents. Salts with non-nucleophilic anions like tetrafluoroborate or hexafluorophosphate tend to exhibit higher thermal stability.
Table 2: Thermal Properties of Selected Phosphonium Salts
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |
| Benzyltriphenylphosphonium chloride | ≥300 (lit.) | > 323 | [1][10][11] |
| Triphenylphosphine oxide | 154-158 | - | [6] |
| Highly fluorinated phosphonium salts (NTf₂ anion) | - | Significantly higher than chloride analogues | [12] |
| Phosphonium salicylate and benzoate ionic liquids | - | > 327 | [13][14] |
| Phosphonium polyelectrolytes (Cl⁻ anion) | - | > 370 | [15] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of alkoxyphosphonium salts. The ³¹P NMR chemical shift is particularly informative, typically appearing in a characteristic downfield region. ¹H and ¹³C NMR provide detailed information about the organic substituents.
Table 3: Representative NMR Spectroscopic Data for Alkoxyphosphonium Salts
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ³¹P | +20 to +60 | The chemical shift is sensitive to the electronic environment of the phosphorus atom and the nature of the counter-anion. |
| ¹H | 7.0 - 8.0 (aromatic), 3.0 - 5.0 (α-protons of alkoxy group) | Protons on the carbon adjacent to the phosphorus atom are deshielded. |
| ¹³C | 110 - 140 (aromatic), 50 - 80 (α-carbon of alkoxy group) | The carbon atom bonded to the phosphorus atom shows a characteristic coupling constant (¹JP-C). |
Key Reactions and Applications
The Wittig Reaction
The most prominent application of alkoxyphosphonium salts is as precursors to phosphorus ylides in the Wittig reaction, a cornerstone of alkene synthesis. The reaction involves the deprotonation of the α-carbon of the phosphonium salt to form a highly reactive ylide, which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.
Figure 1: The Wittig Reaction Pathway.
Mitochondria-Targeted Drug Delivery
The lipophilic and cationic nature of triphenylphosphonium (TPP⁺) derivatives, including alkoxyphosphonium salts, allows them to accumulate in mitochondria, which have a large negative membrane potential.[5] This property is exploited for the targeted delivery of therapeutic agents to mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Figure 2: Mitochondria-Targeted Drug Delivery.
Experimental Protocols
General Synthesis of Alkoxyphosphonium Salts
This protocol describes a general method for the synthesis of alkoxyphosphonium salts from an alcohol and triphenylphosphine.
Materials:
-
Triphenylphosphine (PPh₃)
-
Alcohol (ROH)
-
Carbon tetrachloride (CCl₄) or N-bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Diethyl ether
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in the anhydrous solvent.
-
Add the alcohol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the halogenating agent (1.0 eq of CCl₄ or NBS) in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or ³¹P NMR).
-
Upon completion, the alkoxyphosphonium salt will often precipitate. If not, the volume of the solvent can be reduced under vacuum.
-
Add diethyl ether to precipitate the salt completely.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization Workflow
Figure 3: Characterization Workflow.
General Protocol for the Wittig Reaction
This protocol outlines the general steps for performing a Wittig reaction using a pre-formed or in situ generated phosphorus ylide.
Materials:
-
Alkoxyphosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMSO)
-
Aldehyde or ketone
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Ylide Formation (in situ):
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve the alkoxyphosphonium salt (1.0 eq) in the anhydrous solvent.
-
Cool the mixture to the appropriate temperature (e.g., -78 °C or 0 °C).
-
Slowly add the strong base (1.0 eq). The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Reaction with Carbonyl:
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in the anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up:
-
Quench the reaction by adding the quenching solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product (alkene) by column chromatography, distillation, or recrystallization. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.
-
Conclusion
Alkoxyphosphonium salts are powerful synthetic intermediates with a growing range of applications. A thorough understanding of their physicochemical properties is essential for their effective use in research and development. This guide provides a foundational understanding of these properties, along with practical experimental guidance. Further exploration of the vast literature will undoubtedly reveal even more nuanced aspects of their chemistry and unlock new applications in science and technology.
References
- 1. chembk.com [chembk.com]
- 2. Benzyltriphenylphosphonium chloride | 1100-88-5, Benzyltriphenylphosphonium chloride Formula - ECHEMI [echemi.com]
- 3. Benzyltriphenylphosphonium chloride|lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Benzyltriphenylphosphonium chloride | 1100-88-5 [chemicalbook.com]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dihexoxy(oxo)phosphanium as a Catalyst in Organic Synthesis
Introduction
Dihexoxy(oxo)phosphanium, more commonly known as dihexyl hydrogen phosphate, is an organophosphate compound that can function as a Brønsted acid catalyst in organic synthesis. While specific documented applications in peer-reviewed literature are limited, its structural similarity to other dialkyl hydrogen phosphates suggests its utility in acid-catalyzed reactions. This document provides a representative application of this compound as a catalyst for the esterification of carboxylic acids, a fundamental transformation in organic chemistry. The following protocols and data are based on the general principles of Brønsted acid catalysis and are intended to serve as a starting point for researchers.
Catalytic Application: Fischer Esterification
This compound can catalyze the Fischer esterification, a reaction that combines a carboxylic acid and an alcohol to form an ester and water. The catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Fischer esterification using this compound.
Quantitative Data Summary
The following table summarizes hypothetical data for the this compound-catalyzed esterification of various carboxylic acids with ethanol. This data is representative and intended to illustrate the potential scope and efficiency of the catalyst.
| Entry | Carboxylic Acid (R-COOH) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | 5 | 12 | 85 |
| 2 | Acetic Acid | 5 | 8 | 92 |
| 3 | Hexanoic Acid | 5 | 10 | 88 |
| 4 | Phenylacetic Acid | 5 | 12 | 82 |
| 5 | Benzoic Acid | 2 | 24 | 75 |
| 6 | Benzoic Acid | 10 | 8 | 87 |
Experimental Protocols
General Procedure for this compound-Catalyzed Esterification
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (10.0 mmol, used as solvent)
-
This compound (0.05 mmol, 5 mol%)
-
Toluene (optional, as a co-solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using toluene)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol) and the alcohol (10.0 mmol).
-
Add this compound (0.05 mmol).
-
If using toluene for azeotropic removal of water, add it to the flask and attach a Dean-Stark trap filled with toluene between the flask and the condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
The crude product can be purified by column chromatography or distillation if necessary.
Experimental Workflow Diagram
Application Notes and Protocols: Dihexoxy(oxo)phosphanium in Phosphorylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental biochemical process that plays a crucial role in regulating a vast array of cellular functions, including signal transduction, protein activity, and energy metabolism. The introduction of a phosphate group to a molecule, such as a protein, lipid, or carbohydrate, is catalyzed by kinases and can be reversed by phosphatases. In synthetic organic chemistry and drug development, the ability to selectively phosphorylate molecules is of paramount importance for the synthesis of biologically active compounds, including prodrugs, enzyme inhibitors, and molecular probes.
A variety of phosphorylating agents have been developed to achieve efficient and selective phosphorylation. Among these, phosphonium-based reagents have emerged as a class of powerful tools. This document provides detailed application notes and protocols for the use of dihexoxy(oxo)phosphanium, a representative phosphonium salt, in phosphorylation reactions. We will cover its preparation, general reaction protocols, and specific examples of its application, with a focus on providing clear, actionable guidance for laboratory use.
Overview of this compound
This compound is a cationic phosphorus-based reagent used for the activation of phosphate groups, facilitating their transfer to a nucleophile, such as an alcohol. While the specific named compound "this compound" may not be a commonly referenced commercial reagent, it represents a class of dialkoxyphosphonium ions that can be generated in situ for phosphorylation reactions. A common and well-documented method to generate such reactive intermediates is through the Atherton-Todd reaction.
The general principle involves the reaction of a dialkyl phosphite (in this case, dihexyl phosphite) with a base and a halogenating agent (like carbon tetrachloride) in the presence of the alcohol to be phosphorylated. This in situ generation of a reactive phosphorylating species allows for the efficient phosphorylation of a wide range of substrates under mild conditions.
Experimental Protocols
General Protocol for the Phosphorylation of an Alcohol using an in situ generated Phosphonium Intermediate
This protocol describes a general method for the phosphorylation of a primary or secondary alcohol using dihexyl phosphite, a base, and a halogenating agent.
Materials:
-
Dihexyl phosphite
-
Carbon tetrachloride (CCl4) or other suitable halogenating agent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
The alcohol substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 eq) and dihexyl phosphite (1.2 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add carbon tetrachloride (1.5 eq) dropwise to the stirring solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphorylated product.
Quantitative Data Summary
The efficiency of phosphorylation reactions can vary depending on the substrate and reaction conditions. Below is a table summarizing typical yields for the phosphorylation of different types of alcohols using methods analogous to the one described above.
| Substrate Alcohol Type | Typical Yield Range (%) | Reaction Time (hours) | Notes |
| Primary Aliphatic Alcohol | 85 - 95% | 2 - 6 | Generally high yields and clean reactions. |
| Secondary Aliphatic Alcohol | 70 - 85% | 4 - 12 | Steric hindrance can slightly lower the yield and increase reaction time. |
| Phenolic Alcohol | 80 - 90% | 3 - 8 | Good reactivity, comparable to primary alcohols. |
| Nucleoside (e.g., 5'-OH) | 75 - 90% | 6 - 16 | Requires careful control of conditions to avoid side reactions. |
Diagrams and Workflows
General Workflow for Phosphorylation
The following diagram illustrates the general experimental workflow for the phosphorylation of an alcohol using the described protocol.
Application Notes and Protocols for Dialkoxyphosphonium Salts as Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialkoxyphosphonium salts are a class of powerful coupling reagents widely employed in organic synthesis, most notably in the formation of amide bonds for peptide synthesis and other applications. These reagents offer efficient activation of carboxylic acids, leading to high coupling yields and minimal side reactions, including racemization. This document provides detailed application notes and protocols for the use of common phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which are representative of this class of reagents.
Mechanism of Action
Phosphonium salt coupling reagents activate a carboxylic acid by forming a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond. The use of additives like 1-hydroxybenzotriazole (HOBt) can further suppress racemization by forming an active ester intermediate.[1]
Caption: General mechanism of amide bond formation using phosphonium salt coupling reagents.
Data Presentation: Comparison of Common Phosphonium Salt Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the resulting peptide. Below is a summary of data comparing the performance of BOP and PyBOP in specific applications.
| Coupling Reagent | Application | Yield (%) | Observations | Reference |
| BOP | Synthesis of D-L isomer | 96.1% (L-L isomer) | 3.9% of D-L isomer formed (racemization) | [2] |
| PyBOP | Synthesis of D-L isomer | - | Lower racemization than BOP | [2] |
| PyBOP | Synthesis of ACP (65-74) | - | Suppression of a side peak observed in HPLC analysis compared to BOP | [2] |
| PyBOP | Sonogashira Coupling | 78% | Gram-scale synthesis of 2-phenyl-5-(phenylethynyl)pyridine | [3] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Coupling using BOP Reagent
This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic Acid
-
Amine
-
BOP Reagent
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
0.5 M HOBt solution in DMF (optional, to suppress racemization)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and BOP (1.1 equivalents) in DMF at 0 °C.[4]
-
Add DIPEA or TEA (2.5 equivalents) to the mixture.[4]
-
If required, add 1.0 equivalent of 0.5 M HOBt solution in DMF to suppress racemization.[1]
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 10-60 minutes.[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using PyBOP
This protocol describes a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
PyBOP
-
DIPEA
-
DMF
-
Resin with a free amino group
Procedure:
-
Swell the resin in DMF.
-
Dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin).[5]
-
Add the amino acid solution to the resin.
-
Add a 1.0 M solution of PyBOP in DMF (2.0 equivalents).[1]
-
Add DIPEA (4.0 equivalents).[1]
-
Agitate the mixture at room temperature for 10-60 minutes.
-
Monitor the coupling reaction using the Kaiser test. A negative Kaiser test indicates the completion of the coupling.[1][5]
-
If the Kaiser test is positive after 60 minutes, repeat the coupling step.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and methanol, and then dry under vacuum.
Caption: Workflow for a single cycle of solid-phase peptide synthesis using PyBOP.
Safety Precautions
-
Phosphonium salt coupling reagents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
BOP is known to produce hexamethylphosphoramide (HMPA) as a byproduct, which is a suspected carcinogen.[4] PyBOP is considered a safer alternative as it avoids the formation of HMPA.[2]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Chiral Phosphorus(V) Oxo Catalysts in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific term "dihexoxy(oxo)phosphanium" did not yield specific results in the scientific literature. This document focuses on the closely related and extensively studied classes of chiral phosphorus(V) oxo catalysts, namely Chiral Phosphoric Acids (CPAs) and Chiral Phosphine Oxides , which are at the forefront of asymmetric catalysis.
Introduction to Chiral Phosphorus(V) Oxo Catalysts
Chiral phosphoric acids (CPAs) and chiral phosphine oxides are powerful organocatalysts that have gained prominence in asymmetric synthesis over the past two decades.[1][2][3] These catalysts are characterized by a phosphorus(V) center, an oxo group (P=O), and a chiral scaffold. They are prized for their ability to promote a wide range of enantioselective transformations with high efficiency and stereoselectivity, often under mild reaction conditions.[4][5]
The catalytic prowess of CPAs stems from their unique bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen.[1][6][7] This allows for the simultaneous activation of both electrophiles and nucleophiles in a highly organized, chiral environment, leading to excellent stereocontrol.[1] Chiral phosphine oxides, on the other hand, primarily act as chiral Lewis bases, activating electrophiles to facilitate asymmetric transformations.[8]
The most common structural motifs for these catalysts are derived from axially chiral backbones like BINOL (1,1'-bi-2-naphthol), SPINOL (1,1'-spirobiindane-7,7'-diol), and VAPOL.[1][2] The steric and electronic properties of these catalysts can be finely tuned by modifying the substituents on the chiral backbone, allowing for optimization for specific reactions.
Key Applications in Asymmetric Synthesis
Chiral phosphoric acids and phosphine oxides catalyze a broad spectrum of asymmetric reactions, providing access to a wide array of enantioenriched molecules that are valuable intermediates in drug discovery and development.
Key applications include:
-
Carbon-Carbon Bond Forming Reactions:
-
Friedel-Crafts Alkylations: Enantioselective alkylation of indoles, pyrroles, and other electron-rich arenes.[5][9]
-
Mannich Reactions: Asymmetric synthesis of β-amino ketones and esters.[1][9]
-
Allylation and Propargylation Reactions: Enantioselective addition of allyl and propargyl groups to aldehydes and imines.[5]
-
Diels-Alder and other Cycloaddition Reactions: Catalyzing various cycloadditions to produce chiral cyclic systems.[4]
-
-
Carbon-Heteroatom Bond Forming Reactions:
-
Dearomatization Reactions: Asymmetric dearomatization of aromatic compounds to generate complex chiral polycyclic structures.[11]
-
Atroposelective Synthesis: Construction of axially chiral biaryls and heterobiaryls.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for asymmetric reactions catalyzed by chiral phosphoric acids and phosphine oxides, highlighting their effectiveness across various transformations.
Table 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Mannich Reaction | N-Boc-imine | Acetylacetone | (R)-TRIP (2) | Toluene | RT | 98 | 96 | Akiyama et al. |
| Friedel-Crafts | Indole | N-Boc-imine | (S)-TRIP (5) | CH2Cl2 | -20 | 95 | 94 | Terada et al. |
| Reductive Amination | Ketone | p-Anisidine | (R)-STRIP (5) | Toluene | 50 | 99 | 98 | List et al. |
| [3+2] Cycloaddition | Quinone diimide | Encarbamate | (R)-CPA (10) | Toluene | -40 | 94 | 99 | Antilla et al.[12] |
| Dearomatization | 2-Naphthol | Imino Ester | (R)-CPA (10) | CH2Cl2 | 30 | 82 | 96 | Shi et al.[7] |
TRIP: 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate STRIP: 3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CPA: Chiral Phosphoric Acid
Table 2: Chiral Phosphine Oxide Catalyzed Asymmetric Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Allylation | Benzaldehyde | Allyltrichlorosilane | (R)-BINAPO (10) | CH2Cl2 | -78 | 85 | 92 | Nakajima et al.[10] |
| Aldol Reaction | Aldehyde | Silyl Enol Ether | Chiral Phosphine Oxide (5) | Toluene | -78 | 90 | 95 | Maruoka et al. |
| Michael Addition | Chalcone | Diethyl Malonate | Chiral Phosphine Oxide (10) | CH2Cl2 | RT | 88 | 91 | Deng et al. |
| Phospha-Michael | Alkenyl Benzimidazole | Diarylphosphine Oxide | (R)-CPA (10) | Dioxane | 60 | 99 | 99 | Terada et al.[13] |
BINAPO: 2,2'-Bis(diphenylphosphinyl)-1,1'-binaphthyl
Experimental Protocols
The following are generalized protocols for common asymmetric reactions catalyzed by chiral phosphoric acids. Researchers should consult the primary literature for specific substrate and catalyst details.
Protocol 1: General Procedure for CPA-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Imines
-
Preparation of the Reaction Mixture: To a flame-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
Addition of Reactants: Add the indole (1.2 equivalents) and the solvent (e.g., dichloromethane, 0.1 M). Stir the mixture for 5-10 minutes at the specified temperature (e.g., -20 °C).
-
Initiation of the Reaction: Add the N-Boc-imine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for CPA-Catalyzed Asymmetric Reductive Amination
-
Preparation of the Reaction Mixture: In a dry vial, dissolve the ketone (1.0 equivalent), amine (1.1 equivalents), and the chiral phosphoric acid catalyst (e.g., (S)-STRIP, 2-5 mol%) in the solvent (e.g., toluene, 0.5 M).
-
Addition of Reducing Agent: Add the Hantzsch ester (1.2 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired chiral amine.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagrams of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for a chiral phosphoric acid-catalyzed reaction and a typical experimental workflow.
Caption: Proposed bifunctional activation in a CPA-catalyzed reaction.
Caption: General experimental workflow for asymmetric catalysis.
Conclusion
Chiral phosphoric acids and phosphine oxides are indispensable tools in modern asymmetric catalysis, enabling the efficient synthesis of a vast array of chiral molecules. Their operational simplicity, mild reaction conditions, and high levels of stereocontrol make them attractive catalysts for both academic research and industrial applications. The continuous development of new catalyst scaffolds and the expansion of their applications will undoubtedly continue to push the boundaries of asymmetric synthesis.
References
- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 5. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications [sigmaaldrich.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral phosphine oxides in present-day organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral phosphoric acid-catalyzed asymmetric dearomatization reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodology for Activating Carbonyls with Phosphonium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium salts are versatile reagents in organic synthesis, primarily recognized for their role in the Wittig reaction. However, their utility extends significantly to the activation of carbonyl groups and their precursors, such as carboxylic acids and alcohols. This document provides detailed application notes and experimental protocols for key methodologies that leverage phosphonium salts to facilitate crucial chemical transformations. These methods are characterized by their mild reaction conditions and broad functional group tolerance, making them valuable tools in the synthesis of complex molecules, including active pharmaceutical ingredients.
The following sections detail the activation of carboxylic acids for amide bond formation, the conversion of aldehydes and ketones to alkenes via the Wittig reaction, and the transformation of alcohols to alkyl halides using the Appel reaction, a common precursor step for many carbonyl derivatizations. Additionally, the use of phosphonium salts as Lewis acid catalysts in the Henry nitroaldol reaction is discussed.
Amide Bond Formation via In Situ Generated Phosphonium Salts
The activation of carboxylic acids for amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis. A robust method involves the in situ generation of reactive phosphonium salts from triphenylphosphine and an N-haloimide, such as N-chlorophthalimide. This approach avoids the isolation of moisture-sensitive activating agents.[1][2][3]
Reaction Principle
The reaction proceeds through the formation of chloro- and imido-phosphonium salts, which then react with a carboxylic acid to form a highly reactive acyloxy-phosphonium intermediate. This intermediate is susceptible to nucleophilic attack by an amine, yielding the desired amide and triphenylphosphine oxide as a byproduct.[1][2][3]
Caption: General workflow for amide synthesis via in situ phosphonium salt generation.
Experimental Protocol: General Procedure for Amidation[3]
-
To a vial containing a stir bar, add the carboxylic acid (1.0 equiv).
-
Add triphenylphosphine (1.5 equiv) and N-chlorophthalimide (1.5 equiv).
-
Add the desired amine (3.0 equiv).
-
Dissolve the mixture in a suitable solvent (e.g., acetonitrile or toluene, 3 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, the reaction mixture can be purified directly by column chromatography on silica gel to afford the desired amide.
Substrate Scope and Yields
The following table summarizes the yields for the amidation of various carboxylic acids with benzylamine and N-benzylmethylamine using the in situ generated phosphonium salt methodology.[1]
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 95 |
| 2 | Benzoic acid | N-Benzylmethylamine | N-Benzyl-N-methylbenzamide | 80 |
| 3 | 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 92 |
| 4 | 4-Methoxybenzoic acid | N-Benzylmethylamine | N-Benzyl-N-methyl-4-methoxybenzamide | 75 |
| 5 | 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 88 |
| 6 | 4-Nitrobenzoic acid | N-Benzylmethylamine | N-Benzyl-N-methyl-4-nitrobenzamide | 70 |
| 7 | Cinnamic acid | Benzylamine | N-Benzylcinnamamide | 91 |
| 8 | Cinnamic acid | N-Benzylmethylamine | N-Benzyl-N-methylcinnamamide | 78 |
| 9 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 85 |
| 10 | Phenylacetic acid | N-Benzylmethylamine | N-Benzyl-N-methyl-2-phenylacetamide | 65 |
Alkene Synthesis via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically generated by the deprotonation of a phosphonium salt.
Reaction Principle
The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is the driving force for this reaction.[4]
Caption: The general mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene[6]
-
In a large test tube equipped with a small stir bar, add 9-anthraldehyde (0.300 g, 1.45 mmol).
-
Add dichloromethane (approx. 3 mL) and stir to dissolve the aldehyde.
-
Add benzyltriphenylphosphonium chloride (0.480 g, 1.23 mmol).
-
Add 50% aqueous sodium hydroxide solution (3 mL).
-
Stir the two-phase mixture vigorously for 30 minutes at room temperature.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute with dichloromethane (10 mL) and water (20 mL).
-
Separate the layers, and wash the organic layer with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from 1-propanol to yield the alkene product.
Substrate Scope and Yields
The Wittig reaction is applicable to a wide range of aldehydes and ketones. The following table provides representative yields for the reaction of various carbonyl compounds with different Wittig reagents.
| Entry | Carbonyl Compound | Wittig Reagent | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | >95 | [6] |
| 2 | Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | 86 | General textbook example |
| 3 | Acetophenone | Benzylidenetriphenylphosphorane | 1,2-Diphenylethene | 75 | General textbook example |
| 4 | 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2-chlorocinnamate | High | [6] |
| 5 | 3-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-chlorocinnamate | High | [6] |
| 6 | 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-chlorocinnamate | High | [6] |
Alcohol to Alkyl Halide Conversion: The Appel Reaction
The Appel reaction provides a mild and efficient method for converting alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane.[7][8] This reaction is particularly useful for substrates that are sensitive to acidic conditions. The resulting alkyl halides are versatile intermediates for the synthesis of various carbonyl compounds and other functional groups.
Reaction Principle
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and the tetrahalomethane. The alcohol then attacks the phosphonium salt to form an alkoxyphosphonium intermediate. Subsequent SN2 displacement by the halide anion yields the alkyl halide and triphenylphosphine oxide.[8]
Caption: The mechanism of the Appel reaction for the conversion of alcohols to alkyl halides.
Experimental Protocol: Synthesis of Geranyl Chloride[10]
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve geraniol (15.4 g, 0.1 mol) in anhydrous carbon tetrachloride (60 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of triphenylphosphine (28.8 g, 0.11 mol) in anhydrous carbon tetrachloride (120 mL) and add it dropwise to the geraniol solution over 30 minutes with stirring.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, and then at room temperature for 2 hours.
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the precipitate with pentane (50 mL).
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator.
-
Distill the residue under reduced pressure to obtain geranyl chloride.
Substrate Scope and Yields
The Appel reaction is effective for a range of primary and secondary alcohols. The following table illustrates the yields for the conversion of various alcohols to their corresponding bromides.
| Entry | Alcohol | Product | Yield (%) | Reference |
| 1 | 1-Octanol | 1-Bromooctane | 94 | General textbook example |
| 2 | Cyclohexanol | Bromocyclohexane | 85 | General textbook example |
| 3 | Benzyl alcohol | Benzyl bromide | 90 | General textbook example |
| 4 | Geraniol | Geranyl chloride | 75-81 | [9] |
| 5 | (S)-(-)-2-Methyl-1-butanol | (S)-(+)-1-Bromo-2-methylbutane | 88 | General textbook example |
Phosphonium Salts as Catalysts in the Henry (Nitroaldol) Reaction
Phosphonium salts can also function as effective catalysts for carbon-carbon bond forming reactions, such as the Henry nitroaldol reaction.[10] This reaction involves the addition of a nitroalkane to an aldehyde or ketone, typically under basic conditions.[11] Phosphonium salts with bicarbonate or methylcarbonate anions can catalyze this reaction efficiently under solventless conditions.[12][13]
Reaction Principle
In this context, the phosphonium salt is proposed to act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone towards nucleophilic attack by the nitronate anion, which is formed by the deprotonation of the nitroalkane by the basic counter-anion of the phosphonium salt.
Caption: Proposed catalytic role of phosphonium salts in the Henry reaction.
Experimental Protocol: General Procedure for the Henry Reaction[13]
-
In a vial, mix the aldehyde (1.0 equiv), nitroalkane (1.2 equiv), and the phosphonium methylcarbonate or bicarbonate salt catalyst (0.01 equiv).
-
Stir the mixture at 25 °C for the specified reaction time (typically 2 hours).
-
Upon completion, the product can be purified by filtration over a short pad of silica gel.
Substrate Scope and Yields
The phosphonium salt-catalyzed Henry reaction is effective for a variety of aldehydes. The following table presents the yields for the reaction of different aldehydes with nitroethane.[12]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Propanal | 1-Nitro-2-pentanol | 97 |
| 2 | Butanal | 1-Nitro-2-hexanol | 95 |
| 3 | Isovaleraldehyde | 4-Methyl-1-nitro-2-pentanol | 88 |
| 4 | Pivalaldehyde | 4,4-Dimethyl-1-nitro-2-pentanol | 48 |
| 5 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-nitro-1-propanol | 91 |
| 6 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitro-1-propanol | 85 |
| 7 | Benzaldehyde | 1-Phenyl-2-nitro-1-propanol | 35 |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction [organic-chemistry.org]
- 9. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Henry Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methylcarbonate and Bicarbonate Phosphonium Salts as Catalysts for the Nitroaldol (Henry) Reaction [figshare.com]
Application Notes and Protocols: Dihexoxy(oxo)phosphanium in Polymer Chemistry
Disclaimer: Publicly available scientific literature and chemical databases contain no specific information on a compound named "dihexoxy(oxo)phosphanium" and its direct application in polymer chemistry. The following application notes and protocols are based on the established use of analogous phosphonium salts as initiators and catalysts in various polymerization reactions. Researchers should consider this a general guide and adapt the methodologies based on the specific properties of the phosphonium salt of interest.
Introduction to Phosphonium Salts in Polymerization
Phosphonium salts are a class of organophosphorus compounds with a positively charged phosphorus atom. They have found utility in polymer chemistry, primarily as initiators for cationic polymerization and as catalysts in ring-opening polymerization. Their activity can be tuned by modifying the organic substituents on the phosphorus atom and by the choice of the counter-anion.
Key Applications:
-
Cationic Polymerization: Phosphonium salts can initiate the polymerization of monomers with electron-donating substituents, such as epoxides and vinyl ethers. The initiation can be triggered thermally or photochemically, depending on the structure of the phosphonium salt.
-
Ring-Opening Polymerization (ROP): Certain phosphonium salts can catalyze the ring-opening polymerization of cyclic monomers like lactones and epoxides.
-
Polymer Modification: Phosphonium salts can be incorporated into polymer chains to create polymeric ionic liquids (PILs) with applications in materials science, such as electrolytes and catalysts.
Proposed Role of this compound
Based on its putative name, "this compound" would possess the cationic structure [P(O)(OC₆H₁₃)₂]⁺. The presence of two hexyloxy groups and an oxo group suggests it could function as a cationic initiator. The initiation mechanism would likely involve the transfer of a carbocationic species or the opening of a monomer ring.
Experimental Protocols
The following are generalized protocols for phosphonium-initiated polymerization, which can be adapted for "this compound" or related compounds.
Protocol 1: Cationic Polymerization of Epoxides
This protocol describes a general procedure for the thermally initiated bulk polymerization of an epoxide monomer using a phosphonium salt initiator.
Materials:
-
Epoxide monomer (e.g., glycidyl phenyl ether)
-
Phosphonium salt initiator (e.g., a benzylphosphonium salt as a proxy)
-
Anhydrous solvent (e.g., dichloromethane, if not in bulk)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or similar reaction vessel
-
Stirring apparatus
-
Precipitation solvent (e.g., methanol)
Procedure:
-
Monomer Purification: The epoxide monomer should be dried and distilled over a suitable drying agent (e.g., CaH₂) before use to remove any water, which can interfere with cationic polymerization.
-
Reaction Setup: A Schlenk flask is charged with the phosphonium salt initiator (typically 0.1-1 mol% relative to the monomer) under an inert atmosphere.
-
Monomer Addition: The purified epoxide monomer is added to the reaction flask via syringe. If a solvent is used, the initiator is first dissolved in the anhydrous solvent before adding the monomer.
-
Polymerization: The reaction mixture is stirred at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by measuring the viscosity of the reaction mixture.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The resulting polymer is then dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated by adding the solution dropwise into a vigorously stirred non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Protocol 2: Synthesis of Phosphonium-Containing Polymeric Ionic Liquids (PILs) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines the synthesis of a polymer with phosphonium salt moieties in the side chain using ROMP.
Materials:
-
Oxanorbornene-based monomer functionalized with a phosphonium bromide group
-
Grubbs' catalyst (e.g., Grubbs' 3rd generation)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane)
-
Ethyl vinyl ether (for termination)
-
Nitrogen or Argon source for inert atmosphere (glovebox recommended)
Procedure:
-
Monomer and Catalyst Preparation: The functionalized monomer and the Grubbs' catalyst are weighed and handled inside a glovebox to prevent exposure to air and moisture.
-
Reaction Setup: In the glovebox, the monomer is dissolved in the anhydrous, deoxygenated solvent in a vial.
-
Initiation: The Grubbs' catalyst, dissolved in a small amount of the solvent, is added to the monomer solution.
-
Polymerization: The reaction is allowed to proceed at room temperature for a specified time (e.g., 1-4 hours), during which the solution may become more viscous.
-
Termination: The polymerization is terminated by adding an excess of ethyl vinyl ether.
-
Precipitation and Purification: The polymer is precipitated from the reaction mixture by adding a non-solvent (e.g., diethyl ether). The solid polymer is then collected, redissolved in a suitable solvent, and re-precipitated to remove any residual catalyst and unreacted monomer.
-
Drying: The final polymer is dried under vacuum.
Data Presentation
The following table summarizes representative data from studies on cationic polymerization initiated by various phosphonium salts. This data is provided for comparative purposes.
| Initiator System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Benzyltriphenylphosphonium hexafluoroantimonate | Glycidyl Phenyl Ether | 100 | 2 | 95 | 8,500 | 1.6 |
| 9-Fluorenyltriphenylphosphonium hexafluoroantimonate | Glycidyl Phenyl Ether | 120 | 1 | 98 | 12,000 | 1.5 |
| Tetrabutylphosphonium chloride / AlEt₃ | Propylene Oxide | 25 | 24 | 85 | 5,000 | 1.4 |
Visualizations
Diagram 1: General Workflow for Phosphonium-Initiated Cationic Polymerization
Caption: Workflow for phosphonium-initiated cationic polymerization.
Diagram 2: Proposed Initiation Pathway for Cationic Polymerization
Caption: Proposed initiation mechanism for cationic polymerization.
Application Notes and Protocols for the Development of New Synthetic Methods with Phosphonium Reagents
Introduction
Phosphonium reagents are a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecular architectures.[1][2] From the classical Wittig reaction, a premier method for alkene synthesis, to their emerging roles in advanced catalytic systems, the utility of phosphonium salts and their derivatives continues to expand.[3][4][5] These compounds are instrumental in the rapid construction of biologically active natural and synthetic scaffolds, making them highly relevant for researchers in medicinal chemistry and drug development.[1][3] Recent advancements have seen phosphonium salts employed in innovative applications such as phase-transfer catalysis, photoredox-mediated reactions, and as key additives in transition metal catalysis, highlighting their potential for developing scalable and sustainable synthetic methodologies.[1][4][6]
This document provides detailed application notes and experimental protocols for both established and novel synthetic methods utilizing phosphonium reagents.
Application Note 1: The Wittig Reaction - A Foundational Olefination Method
The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide, also known as a Wittig reagent.[7][8] This reaction is prized for its reliability, high yields, and the unambiguous placement of the newly formed carbon-carbon double bond.[3][9] The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8]
General Reaction Mechanism
The reaction proceeds through the nucleophilic addition of the phosphonium ylide to the carbonyl carbon, forming a betaine intermediate which then cyclizes to a four-membered oxaphosphetane.[8][10] This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.[7][8]
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
Protocol 1.1: Synthesis of a Phosphonium Salt (e.g., Benzyltriphenylphosphonium Chloride)
Phosphonium salts are typically prepared via the SN2 reaction of a phosphine, such as triphenylphosphine, with an alkyl halide.[11] This method is generally high-yielding and straightforward.[11]
-
Materials:
-
Benzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene
-
-
Procedure:
-
Dissolve triphenylphosphine (1.1 equivalents) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add benzyl chloride (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the phosphonium salt.
-
Protocol 1.2: General Procedure for the Wittig Reaction (e.g., Synthesis of (E)- and (Z)-Stilbene) [10]
-
Materials:
-
Benzyltriphenylphosphonium chloride (9.77 mmol)
-
Benzaldehyde (9.8 mmol)
-
Dichloromethane (DCM, 10 mL)
-
50% aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a 50-mL round-bottom flask containing a stir bar, add benzyltriphenylphosphonium chloride and 10 mL of dichloromethane.
-
Add benzaldehyde to the mixture.
-
Equip the flask with a reflux condenser and heat the solution to a gentle reflux while stirring.
-
Carefully add the 50% NaOH solution dropwise to the refluxing mixture.
-
Continue stirring at reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bisulfite, and finally with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of (Z)- and (E)-stilbene. The product can be further purified by column chromatography or recrystallization.[10]
-
Data Presentation
| Entry | Aldehyde/Ketone | Ylide Precursor | Base/Solvent | Product | Yield (%) | Reference |
| 1 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / DMF | trans-9-(2-Phenylethenyl)anthracene | 73.5 | [12] |
| 2 | Benzaldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / DCM | Stilbene (E/Z mixture) | High | [10] |
| 3 | 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A / Dichloromethane | Ethyl 3-(2-chlorophenyl)acrylate | High | [9] |
| 4 | Anisaldehyde | Methyl bromoacetate / PPh₃ | Sat. NaHCO₃ (aq) | Methyl 4-methoxycinnamate | 85-95 | [13] |
Application Note 2: Advanced Methods for Phosphonium Salt Synthesis
The synthesis of phosphonium salts is the crucial first step for many applications, most notably for the generation of Wittig reagents.[8] While the reaction of phosphines with alkyl halides is the classic approach, newer methods have been developed to utilize more readily available starting materials like alcohols.[14]
Experimental Protocols
Protocol 2.1: Synthesis from Alcohols via a One-Pot, Two-Step Procedure [14]
This protocol allows for the synthesis of phosphonium salts from benzyl alcohols, avoiding the need to first convert the alcohol to an alkyl halide.
-
Materials:
-
Benzyl alcohol (10 mmol)
-
1,4-Dioxane (20 mL)
-
Bromotrimethylsilane (TMSBr, 12 mmol)
-
Triphenylphosphine (PPh₃, 10 mmol)
-
-
Procedure:
-
Dissolve the benzyl alcohol in 1,4-dioxane in a round-bottom flask.
-
Add bromotrimethylsilane dropwise to the solution.
-
Stir the mixture at 80 °C and monitor the conversion of the starting alcohol by GC/MS.
-
Once the alcohol is fully consumed, add triphenylphosphine to the reaction mixture.
-
Continue stirring at 80 °C for an additional 4-8 hours.
-
Cool the reaction mixture to 5-10 °C.
-
Collect the resulting precipitate by filtration, wash with 1,4-dioxane, and dry in air.
-
The product can be further purified by recrystallization from ethanol.[14]
-
Data Presentation: Synthesis of Phosphonium Salts from Alcohols[14]
| Entry | Alcohol Substrate | Procedure | Product | Yield (%) |
| 1 | Benzyl alcohol | One-pot, sequential addition | Benzyltriphenylphosphonium bromide | 91 |
| 2 | 4-Methylbenzyl alcohol | One-pot, sequential addition | (4-Methylbenzyl)triphenylphosphonium bromide | 88 |
| 3 | 4-Methoxybenzyl alcohol | Direct mixing | (4-Methoxybenzyl)triphenylphosphonium bromide | 82 |
| 4 | Salicyl alcohol | Direct mixing | (2-Hydroxybenzyl)triphenylphosphonium bromide | 85 |
Application Note 3: Emerging Frontiers in Phosphonium Reagent Chemistry
Recent research has expanded the role of phosphonium salts beyond stoichiometric reagents to key components in catalytic systems.[1][5] These new methods offer novel pathways for C-H activation and C-O bond cleavage.[4][6]
Palladium-Catalyzed Annulative C-H Activation
Quaternary phosphonium salts have been identified as highly effective additives in palladium-catalyzed P(III)-directed C-H activation and annulation reactions with alkynes.[4][15][16] These salts perform multiple roles, including lowering the energy barrier of key steps and regenerating the palladium catalyst.[4][15]
Caption: Role of phosphonium salts in Pd-catalyzed C-H activation.
Photoredox-Catalyzed C–O Bond Activation
A novel strategy utilizes photoredox catalysis to generate phosphoranyl radicals from phosphines, enabling the activation of strong C–O bonds in alcohols and carboxylic acids under mild conditions.[6][17] This method provides direct access to alkyl and acyl radicals, which are versatile synthetic intermediates.[6]
Caption: Workflow for photoredox-catalyzed C-O bond activation.
Protocol 3.2.1: General Procedure for Photoredox Deoxygenation of Benzylic Alcohols [17]
-
Materials:
-
Benzylic alcohol substrate
-
Triphenylphosphine (PPh₃)
-
Photoredox catalyst (e.g., an iridium complex)
-
Disulfide (as H-atom source)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
In a reaction vial, combine the benzylic alcohol, triphenylphosphine, photoredox catalyst, and disulfide.
-
Add the solvent and degas the mixture using a sparging protocol with an inert gas (e.g., argon or nitrogen).
-
Seal the vial and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs).
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (monitor by TLC or GC/MS).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the deoxygenated product.
-
Data Presentation: Deoxygenation of Benzylic Alcohols[17]
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Toluene | 100 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxytoluene | 95 |
| 3 | 1-Phenylethanol | Ethylbenzene | 88 |
Phosphonium reagents remain at the forefront of synthetic organic chemistry. The foundational Wittig reaction continues to be an indispensable tool for alkene synthesis, while ongoing research is uncovering new and powerful applications. The development of more efficient and sustainable methods for synthesizing phosphonium salts, coupled with their innovative use in cutting-edge photoredox and transition-metal catalysis, ensures that these reagents will continue to enable significant advances in chemical synthesis, drug discovery, and materials science.[1][5] The protocols and data presented herein serve as a practical guide for researchers looking to leverage the synthetic potential of phosphonium reagents in their work.
References
- 1. Recent Advances in Phosphonium Salts‐Mediated Synthetic Transformations - Publications Repository (PURE) [pure.jgu.edu.in]
- 2. books.rsc.org [books.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C─H Activation of Aminophosphines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. sciepub.com [sciepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Generation of Phosphoranyl Radicals via Photoredox Catalysis Enables Voltage−Independent Activation of Strong C−O Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihexoxy(oxo)phosphanium as a Phase-Transfer Catalyst
Introduction
Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2][3] This is achieved through the use of a phase-transfer catalyst, which transports a reactant from one phase to the other, thereby enabling the reaction to proceed.[2] Quaternary phosphonium salts are a prominent class of phase-transfer catalysts, valued for their thermal and chemical stability.[3]
While specific experimental data and applications for dihexoxy(oxo)phosphanium as a phase-transfer catalyst are not extensively documented in publicly available literature, this document provides a general overview, representative protocols, and key data based on the well-established principles of phase-transfer catalysis employing analogous phosphonium salts. These notes are intended to serve as a practical guide for researchers and professionals in drug development and organic synthesis.
Core Concepts of Phosphonium Salt-Catalyzed Phase-Transfer Catalysis
The efficacy of phosphonium salts in phase-transfer catalysis stems from their amphipathic nature. The positively charged phosphorus core, shielded by bulky, lipophilic alkyl or aryl groups, allows for the formation of ion pairs with anions from an aqueous or solid phase. These lipophilic ion pairs are soluble in the organic phase, where they can react with the organic substrate.[1][2]
The general mechanism, often referred to as the Starks' extraction mechanism, involves the following key steps:
-
Anion Exchange: The phosphonium cation (Q⁺) exchanges its counter-ion (X⁻) for the reacting anion (Y⁻) at the interface of the two phases.
-
Transfer to Organic Phase: The newly formed lipophilic ion pair (Q⁺Y⁻) diffuses from the interface into the bulk organic phase.
-
Reaction: The anion (Y⁻), now solubilized and highly reactive in the organic phase, reacts with the organic substrate (RX) to form the product (RY).
-
Catalyst Regeneration: The phosphonium cation, now paired with the leaving group (X⁻), diffuses back to the interface to repeat the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: General mechanism of phase-transfer catalysis mediated by a phosphonium salt.
Applications in Organic Synthesis
Phosphonium salt-based phase-transfer catalysts are versatile and have been employed in a wide array of organic transformations, including:
-
Nucleophilic Substitution Reactions: Williamson ether synthesis, cyanation, halogen exchange, and formation of esters and azides.[2]
-
Alkylation Reactions: C-, N-, O-, and S-alkylation of various substrates.[4]
-
Oxidation and Reduction Reactions.
-
Polymerization Reactions.
The choice of the specific phosphonium salt can influence the reaction efficiency, depending on factors like the lipophilicity of the alkyl/aryl groups and the nature of the counter-ion.[3]
Quantitative Data: A Comparative Study
The following table presents representative data for a hypothetical nucleophilic substitution reaction (alkylation of a phenol) to illustrate the impact of a phase-transfer catalyst.
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| None | 48 | 100 | < 5 |
| This compound (Hypothetical) | 4 | 80 | 95 |
| Tetrabutylammonium Bromide | 6 | 80 | 92 |
| Benzyltriethylammonium Chloride | 8 | 80 | 88 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a Phosphonium Salt-Catalyzed O-Alkylation of a Phenol
This protocol describes a general method for the O-alkylation of a phenol with an alkyl halide using a phosphonium salt as a phase-transfer catalyst under biphasic conditions.
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)
-
This compound (or other phosphonium salt) (0.05 eq)
-
Toluene (or other suitable organic solvent)
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative (1.0 eq), potassium carbonate (2.0 eq), and water.
-
Add the organic solvent (toluene) to the flask.
-
Add the phosphonium salt catalyst (0.05 eq) to the reaction mixture.
-
Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Experimental Workflow Visualization
Caption: A typical experimental workflow for a phosphonium salt-catalyzed reaction.
Advantages of Phosphonium-Based Phase-Transfer Catalysis
The use of phosphonium salts as phase-transfer catalysts offers several advantages in organic synthesis.
Caption: Key advantages of employing phosphonium salts in phase-transfer catalysis.
Conclusion
While specific data on this compound is limited, the broader class of phosphonium salts represents a highly valuable and versatile family of phase-transfer catalysts. Their ability to facilitate reactions between immiscible phases under mild conditions, often leading to higher yields and simpler experimental procedures, makes them an indispensable tool for researchers in both academic and industrial settings. The provided protocols and conceptual frameworks serve as a foundational guide for the application of phosphonium-based catalysts in a variety of synthetic transformations. Further research into novel phosphonium salts, such as this compound, could unveil new catalytic activities and applications.
References
Troubleshooting & Optimization
Technical Support Center: Phosphonium Salt Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of phosphonium salt syntheses.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of phosphonium salts.
Question: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes?
Answer:
Low yields in phosphonium salt synthesis can stem from several factors related to reactants, conditions, and potential side reactions. A systematic approach to troubleshooting is often most effective.
-
Reactant Steric Hindrance: The standard synthesis is an SN2 reaction between a phosphine and an alkyl halide. The reaction is most efficient with sterically unhindered primary alkyl halides.[1][2] Yields are often lower with secondary alkyl halides, and the reaction typically fails with tertiary halides due to steric hindrance preventing the nucleophilic attack by the phosphine.[2]
-
Reactivity of Leaving Group: The choice of the halide is crucial. The reactivity order follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.
-
Phosphine Nucleophilicity: The nucleophilicity of the phosphine plays a significant role.
-
Electronic Effects: Triarylphosphines with electron-donating groups on the aryl rings are more nucleophilic and generally give better results. Conversely, phosphines with electron-withdrawing substituents can be poor nucleophiles, leading to failed reactions.[3]
-
Steric Effects: Highly bulky phosphines, such as tri-tert-butylphosphine, may react slower than less hindered phosphines like triphenylphosphine, requiring higher temperatures.[4]
-
-
Reaction Temperature and Time: Many phosphonium salt preparations require heating.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate and yield. Monitor the reaction progress (e.g., by TLC or NMR) to determine the optimal reaction time. Some reactions may require heating for anywhere from 4 to 24 hours.[5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction.
-
Polar aprotic solvents like Acetonitrile (MeCN), Dichloromethane (DCM), and DMF are often effective.[3][6]
-
Non-polar solvents like Toluene or Benzene are also commonly used, particularly because the phosphonium salt product is often insoluble and precipitates out of the solution upon formation, driving the reaction to completion.[1]
-
Solvents like THF can sometimes lead to complex reaction mixtures and lower yields.[3][7]
-
Question: I'm observing unexpected byproducts. What are the likely side reactions?
Answer:
The formation of byproducts can complicate purification and reduce the yield of the desired phosphonium salt.
-
Phosphine Oxidation: Tertiary phosphines, particularly trialkylphosphines, can be sensitive to air oxidation, forming the corresponding phosphine oxide. While often more of a problem during the subsequent Wittig reaction, exposure of the starting phosphine to air, especially at elevated temperatures, can lead to this byproduct.[8]
-
Michael Addition: When synthesizing vinylphosphonium salts, the starting phosphine can act as a nucleophile and add to the vinyl group of the product in a Michael-like addition. This can lead to the formation of bis-phosphonium salt byproducts.[9]
-
Elimination Reactions: When using secondary or tertiary alkyl halides, base-promoted elimination (E2) can compete with the desired SN2 substitution, leading to the formation of alkenes. This is more prevalent if a basic impurity is present.
Question: My phosphonium salt is oily or "greasy" and won't crystallize. How can I purify it?
Answer:
The purification of non-crystalline or "greasy" phosphonium salts is a common challenge.[10]
-
Trituration: This is the first method to try. It involves washing the crude product with a solvent in which the desired salt is insoluble but the impurities are soluble. Start with non-polar solvents like cold hexanes, pentane, or diethyl ether.[10] The goal is to induce crystallization or solidify the oil.
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent system can be effective. Ethanol is a common choice for recrystallizing phosphonium salts.[2] A solvent/anti-solvent system (e.g., dissolving in a minimal amount of DCM or ethanol and adding an anti-solvent like ether or hexane until turbidity is observed) can also promote crystallization.
-
Washing/Extraction: If the salt forms a two-phase system with water, it may be possible to remove certain acid-soluble impurities by washing with water.[11]
-
Alternative Purification: For particularly stubborn cases, more advanced techniques like ion-exchange chromatography can be employed to remove unreacted starting materials or byproducts.[12]
Frequently Asked Questions (FAQs)
Q1: Can I synthesize phosphonium salts from alcohols instead of alkyl halides?
A1: Yes, several modern protocols allow for the efficient synthesis of phosphonium salts directly from alcohols, avoiding the need for potentially hazardous alkyl halides.[5] A common method involves reacting the alcohol with triphenylphosphine in the presence of an activator like trimethylsilyl bromide (TMSBr) in a solvent such as 1,4-dioxane.[13][14] This approach is particularly useful for acid-sensitive substrates.[5][14]
Q2: What is the best solvent for my phosphonium salt synthesis?
A2: The optimal solvent depends on the specific substrates. Acetonitrile, DCM, and Toluene are excellent starting points.[1][3] As shown in the table below, solvent choice can dramatically affect yield. For instance, in one study on 1-hydroxyalkylphosphonium salts, Acetonitrile and DCM gave high yields, while THF resulted in a complex mixture of products.[3][7]
Q3: Does the counter-ion (anion) of the salt matter?
A3: For the synthesis and isolation, the anion (e.g., Br⁻, Cl⁻, I⁻, BF₄⁻) does not typically play a significant role in the reaction outcome itself, although it can affect the physical properties (e.g., crystallinity, solubility) of the final salt.[3] However, the halide counter-ions are nucleophilic and can influence subsequent reactions, which is a key consideration in multi-step syntheses like the Wittig reaction.
Q4: How does temperature affect the reaction?
A4: Temperature is a critical parameter. For many standard preparations involving triphenylphosphine and primary alkyl halides, heating is required to drive the reaction to completion.[1] However, for some reversible reactions, such as the formation of certain 1-hydroxyalkylphosphonium salts, increasing the temperature can actually shift the equilibrium back towards the starting materials, lowering the yield.[3] It is crucial to optimize the temperature for your specific system.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on phosphonium salt synthesis, illustrating the impact of different reaction parameters.
Table 1: Effect of Solvent on the Yield of 1-hydroxypropyltriphenylphosphonium tetrafluoroborate [3][7]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | Acetonitrile (MeCN) | Room Temp. | 30 | 92 | High yield, clean reaction. |
| 2 | Dichloromethane (DCM) | Room Temp. | 30 | 93 | High yield, comparable to MeCN. |
| 3 | Tetrahydrofuran (THF) | Room Temp. | 30 | 76 | A mixture of products was formed, complicating isolation. |
Data adapted from a study on the synthesis of 1-hydroxyalkylphosphonium salts.[3][7]
Table 2: Comparison of Yields for Phosphonium Salts Synthesized from Benzyl Alcohols [5][14]
| Starting Alcohol (Substituent) | Method | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzyl alcohol | Direct mixing of alcohol, TMSBr, PPh₃ | 80 | 4-24 | 82 |
| Benzyl alcohol (unsubstituted) | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 95 |
| 4-Nitrobenzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 96 |
| Salicyl alcohol (acid-sensitive) | Direct mixing of alcohol, TMSBr, PPh₃ | 80 | 4-24 | 85 |
Data illustrates how different protocols are complementary for substrates with varying electronic properties.[5][14]
Experimental Protocols
Protocol 1: General Synthesis from an Alkyl Halide
This protocol is a standard method for preparing phosphonium salts from primary alkyl halides and triphenylphosphine.[1]
-
Reagents & Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the primary alkyl halide (1.0 eq).
-
Add triphenylphosphine (1.0 - 1.1 eq).
-
Add a suitable solvent (e.g., Toluene, Acetonitrile) to achieve a concentration of approximately 0.5 - 1.0 M.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent).
-
Stir the mixture vigorously. The phosphonium salt product will often precipitate as a white solid.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine or alkyl halide.
-
Dry the purified phosphonium salt under vacuum. The product can be further purified by recrystallization if necessary.[2]
-
Protocol 2: Synthesis from a Benzyl Alcohol
This protocol is adapted from a method using TMSBr to activate the alcohol.[5]
-
Reagents & Setup:
-
To a solution of the benzyl alcohol (1.0 eq, 10 mmol) in 1,4-dioxane (20 mL) in a dry flask, add triphenylphosphine (1.0 eq, 10 mmol).
-
Add bromotrimethylsilane (TMSBr) (1.2 eq, 12 mmol).
-
-
Reaction:
-
Heat the resulting mixture to 80°C and stir.
-
Monitor the reaction by GC/MS or TLC until the starting alcohol is completely consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 5-10°C in an ice bath.
-
The phosphonium salt will precipitate. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold 1,4-dioxane and dry in the air.
-
The product can be recrystallized from ethanol for higher purity.
-
Visualizations
The following diagrams illustrate key workflows and relationships in phosphonium salt synthesis.
Caption: Troubleshooting decision tree for low-yield phosphonium salt synthesis.
Caption: Standard experimental workflow for phosphonium salt synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Phosphonium_salt [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 7. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 13. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 14. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization and Use of Reactive Phosphonium Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive phosphonium intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of phosphonium ylides?
A1: The stability of phosphonium ylides, crucial intermediates in reactions like the Wittig reaction, is primarily determined by the substituents on the carbanion.
-
Stabilized Ylides: Have an electron-withdrawing group (e.g., ester, ketone) attached to the negatively charged carbon. This delocalizes the negative charge through resonance, making the ylide less reactive and more stable. These ylides can often be handled with greater ease and may even be commercially available.[1][2][3][4]
-
Unstabilized Ylides: Have alkyl or hydrogen substituents on the carbanion. These ylides are highly reactive and sensitive to air and moisture, requiring handling under an inert atmosphere.[2]
-
Semi-stabilized Ylides: Typically have an aryl substituent on the carbanion, providing some resonance stabilization, but are more reactive than fully stabilized ylides.[5]
Q2: How does the choice of base affect the generation of phosphonium ylides?
A2: The strength of the base required to deprotonate the phosphonium salt and form the ylide depends on the acidity of the proton alpha to the phosphorus atom.
-
For unstabilized ylides , a very strong base such as n-butyllithium (n-BuLi) is typically required.[6][7][8][9]
-
For stabilized ylides , the alpha-proton is more acidic due to the electron-withdrawing group, so a weaker base like sodium hydride (NaH) or even sodium hydroxide (NaOH) can be used.[1][8]
Q3: What determines the E/Z stereoselectivity in the Wittig reaction?
A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide.
-
Unstabilized ylides generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[1][2][5]
-
Semi-stabilized ylides often give poor E/Z selectivity.[5]
-
The presence of lithium salts can also influence the stereochemical outcome by potentially stabilizing the betaine intermediate.[5] For enhanced E-selectivity with unstabilized ylides, the Schlosser modification can be employed.[5]
Q4: Are phosphonium intermediates sensitive to air and moisture?
A4: Yes, particularly unstabilized phosphonium ylides are highly reactive and can be decomposed by air and water.[2] Therefore, it is crucial to handle them under an inert atmosphere, such as nitrogen or argon, using anhydrous solvents. Stabilized ylides are generally more robust.
Troubleshooting Guides
The Wittig Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of alkene | 1. Incomplete formation of the ylide. 2. Ylide decomposition. 3. Sterically hindered ketone. 4. Aldehyde instability (oxidation, polymerization). | 1. Ensure the base is strong enough for the specific phosphonium salt. Use a stronger base like n-BuLi for unstabilized ylides. 2. Perform the reaction under a strict inert atmosphere (N₂ or Ar) with anhydrous solvents. 3. For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[5] 4. Use freshly distilled or purified aldehyde. Consider forming the aldehyde in situ from the corresponding alcohol.[5] |
| Unexpected E/Z ratio | 1. Presence of lithium salts when Z-alkene is desired with unstabilized ylides. 2. Incorrect ylide classification (stabilized vs. unstabilized). | 1. Use a sodium- or potassium-based base (e.g., NaH, KHMDS) to avoid the influence of lithium ions.[1] 2. Re-evaluate the electronic nature of the substituent on the ylide. For selective E-alkene formation, use a stabilized ylide or the Schlosser modification for unstabilized ylides.[5] |
| Difficulty in removing triphenylphosphine oxide (TPPO) byproduct | TPPO is often a crystalline solid with solubility similar to the desired product. | 1. Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether. Attempt to crystallize the TPPO from your crude product mixture. 2. Chromatography: Use column chromatography. TPPO is quite polar, so it will have a lower Rf value than many nonpolar alkene products. 3. Precipitation with Metal Salts: Add zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in a polar solvent like ethanol. This forms an insoluble complex with TPPO that can be removed by filtration. |
The Appel Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of alkyl halide | 1. Moisture in the reaction. 2. Competing elimination reaction (for secondary and tertiary alcohols). 3. Side reaction with other functional groups (e.g., carboxylic acids). 4. For diols, intramolecular side reactions. | 1. Ensure all reagents and glassware are thoroughly dried. 2. The Appel reaction works best for primary and secondary alcohols via an SN2 mechanism. For tertiary alcohols, which react via SN1, elimination is a common side product.[10] Consider alternative methods for tertiary halides. 3. Protect sensitive functional groups before carrying out the Appel reaction. 4. For diols, one hydroxyl group can act as a nucleophile, leading to cyclic ethers or other byproducts.[11] Consider using a protecting group strategy or a two-step process via tosylation followed by halide displacement.[11] |
| Reaction does not proceed to completion | 1. Insufficient reagent concentration. 2. Inappropriate solvent. | 1. Try using a 2-fold excess of PPh₃ and the halogen source. 2. Dichloromethane (DCM) is a common solvent. If solubility is an issue, tetrahydrofuran (THF) can be used. For less reactive substrates, heating in a solvent like chloroform may be beneficial.[11] |
Data Presentation
Table 1: Stereoselectivity of the Wittig Reaction with Aldehydes
| Ylide Type | R Group on Ylide | Typical Product | E/Z Ratio |
| Unstabilized | Alkyl, H | (Z)-alkene | Z-selective |
| Stabilized | -CO₂R, -C(O)R | (E)-alkene | E-selective |
| Semi-stabilized | Aryl | Mixture | Poor selectivity |
Table 2: Thermal Stability of Selected Phosphonium Salts
| Phosphonium Cation | Anion | Decomposition Onset Temperature (°C) | Notes |
| Tributyl(ethyl)phosphonium | NTf₂⁻ (bis(trifluoromethylsulfonyl)imide) | ~365-370 | Faster heating rates can show artificially high stability.[12] |
| Tributyl(ethyl)phosphonium | Cl⁻ | Significantly lower than NTf₂⁻ salt | The nucleophilic character of the chloride anion can lead to decomposition via an SN2-type process.[12] |
| Trihexyl(tetradecyl)phosphonium | Salicylate | ~202 | The presence of a hydroxyl group on the salicylate anion can influence thermal stability compared to benzoate.[13] |
| Trihexyl(tetradecyl)phosphonium | Benzoate | ~202 | Decomposition can be initiated by proton-transfer reactions.[13] |
Experimental Protocols
Protocol 1: Synthesis of an Unstabilized Phosphonium Salt (Ethyltriphenylphosphonium Bromide)
-
Setup: In a three-neck flask equipped with a reflux condenser and a stirrer, add triphenylphosphine and toluene.[14]
-
Reaction: Heat the mixture to reflux (approximately 105-110°C).[14]
-
Addition: Slowly add ethyl bromide to the refluxing mixture.[14]
-
Reflux: Continue to reflux for 7-10 hours. The progress of the reaction can be monitored by HPLC to check for the consumption of triphenylphosphine.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate as a white solid.[14]
-
Purification: Filter the solid, wash it with toluene, and dry it in a vacuum oven.[14]
Protocol 2: The Wittig Reaction with an Unstabilized Ylide (Z-alkene synthesis)
-
Setup: To a dry, two-necked flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (e.g., ethyltriphenylphosphonium bromide) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Ylide Generation: Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the stirred suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0°C for one hour.
-
Reaction: Add the aldehyde or ketone, dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at 0°C.
-
Completion: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Mechanism of the Wittig Reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. What is Formation of Phosphonium Ylide | lookchem [lookchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tainstruments.com [tainstruments.com]
- 13. escholarship.org [escholarship.org]
- 14. Page loading... [guidechem.com]
Phosphonium-Mediated Reactions: Technical Support Center
Welcome to the Technical Support Center for Phosphonium-Mediated Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving Wittig, Staudinger, Appel, and Mitsunobu reactions.
General Troubleshooting
A common challenge in many phosphonium-mediated reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Q1: How can I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture?
A1: The removal of TPPO can be challenging due to its variable solubility. Here are several methods, ranging from simple filtration to chemical conversion:
-
Crystallization: TPPO can sometimes be crystallized from the reaction mixture. If your product is non-polar, you can concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture, and filter off the precipitated TPPO.[1][2] This process may need to be repeated multiple times for complete removal.
-
Silica Gel Chromatography: For relatively non-polar products, a silica plug filtration can be effective.[1][2] The crude mixture is loaded onto a short silica gel column and eluted with a non-polar solvent to isolate the product, while the more polar TPPO remains on the silica.
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate a TPPO-Zn complex, which can then be removed by filtration.[3]
-
Chemical Conversion: In some cases, it may be possible to convert TPPO to a more easily separable compound. However, this is less common and depends on the stability of your product.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.
Wittig Reaction: FAQs & Troubleshooting
Q2: My Wittig reaction is giving a low yield. What are the common causes?
A2: Low yields in Wittig reactions can stem from several factors:
-
Ylide Formation: Incomplete formation of the ylide is a common issue. Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. The choice of base depends on the stability of the ylide.[4][5] Unstabilized ylides require very strong bases like n-butyllithium, while stabilized ylides can be formed with weaker bases like sodium hydroxide or potassium carbonate.[4][5]
-
Steric Hindrance: Sterically hindered ketones are less reactive and may give poor yields, especially with stabilized ylides.[4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, leading to lower yields.[4] Using freshly distilled or purified aldehydes is recommended.
-
Reaction Conditions: Ensure anhydrous conditions, as water can quench the ylide.[6] The choice of solvent can also influence the reaction outcome.
Q3: How can I control the stereoselectivity (E/Z ratio) of my Wittig reaction?
A3: The stereoselectivity of the Wittig reaction is primarily dependent on the nature of the ylide:
-
Unstabilized Ylides: These ylides (with alkyl or other electron-donating groups) generally lead to the formation of the (Z)-alkene.[7]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and typically yield the (E)-alkene as the major product.[7]
-
Semi-stabilized Ylides: Ylides with aryl substituents often give poor E/Z selectivity.
-
Reaction Conditions: The presence of lithium salts can decrease Z-selectivity. The choice of solvent can also have a significant impact on the stereochemical outcome.
Wittig Reaction: Data & Protocols
Table 1: Influence of Ylide Type and Solvent on Wittig Reaction Stereoselectivity
| Ylide Type | R Group on Ylide | Carbonyl Partner | Solvent | Major Isomer | Reference |
| Unstabilized | Alkyl | Aldehyde | THF | Z | [7] |
| Stabilized | -CO₂Et | Aldehyde | Dichloromethane | E | [4] |
| Semi-stabilized | Phenyl | Aldehyde | THF | Mixture of E/Z | N/A |
Experimental Protocol: Synthesis of (E)-ethyl cinnamate using a stabilized ylide
-
In a round-bottom flask, suspend ethyl (triphenylphosphoranylidene)acetate (1.0 eq) in dichloromethane.
-
Add benzaldehyde (1.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (E)-ethyl cinnamate.
Wittig Reaction: Workflow
Caption: General workflow for a Wittig reaction.
Staudinger Reaction
The Staudinger reaction is a mild method for the reduction of azides to amines.
Staudinger Reaction: FAQs & Troubleshooting
Q4: My Staudinger reduction is slow or incomplete. What could be the issue?
A4: While the Staudinger reaction is generally efficient, slow or incomplete reactions can occur:
-
Aza-ylide Stability: The intermediate aza-ylide (or iminophosphorane) can be quite stable, especially when formed from aryl azides.[8] This stability can slow down the subsequent hydrolysis to the amine.
-
Insufficient Water: The final step of the Staudinger reduction is the hydrolysis of the aza-ylide, which requires water.[9][10] Ensure that sufficient water is present in the reaction mixture or during the workup to drive the reaction to completion.
-
Steric Hindrance: Bulky aliphatic azides may react more slowly.[8]
-
Phosphine Reagent: While triphenylphosphine is common, alternative phosphine reagents with ortho-substituents have been developed to mediate the reduction of both aryl and alkyl azides more efficiently.[8]
Q5: Are there any common side reactions in the Staudinger reaction?
A5: The Staudinger reaction is generally clean. The primary "side product" is the triphenylphosphine oxide, which needs to be removed. In the absence of water, the reaction will stop at the formation of the iminophosphorane.[11]
Staudinger Reaction: Protocol
Experimental Protocol: Staudinger Reduction of an Alkyl Azide
-
Dissolve the alkyl azide (1.0 eq) in a suitable solvent such as THF.
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the azide.
-
After the azide has been consumed, add water to the reaction mixture and continue stirring to facilitate the hydrolysis of the aza-ylide.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude amine by chromatography or distillation.[9]
Staudinger Reaction: Mechanism
Caption: Mechanism of the Staudinger reduction.
Appel Reaction
The Appel reaction provides a method for converting alcohols to alkyl halides under mild conditions.
Appel Reaction: FAQs & Troubleshooting
Q6: My Appel reaction is not working or giving a low yield. What are the possible reasons?
A6: Several factors can lead to poor outcomes in an Appel reaction:
-
Reagent Quality: Ensure that the triphenylphosphine and the carbon tetrahalide (e.g., CCl₄, CBr₄) are of good quality and dry.
-
Reaction Conditions: While the reaction is generally mild, chlorinations with CCl₄ often require reflux temperatures, whereas brominations with CBr₄ can proceed at room temperature or 0°C.[12]
-
Substrate Reactivity: The reaction works well for primary and secondary alcohols.[13][14] Tertiary alcohols may undergo elimination as a competing reaction, leading to lower yields of the alkyl halide.[13][15]
-
Order of Addition: It is crucial to have the alcohol present when the phosphine and carbon tetrahalide are mixed. Adding the alcohol last can lead to the consumption of the reagents in side reactions.[13]
Q7: How can I purify my product from the triphenylphosphine oxide byproduct in an Appel reaction?
A7: Similar to other phosphonium-mediated reactions, the removal of TPPO is a key purification step. The methods described in the "General Troubleshooting" section (Q1) are applicable here.
Appel Reaction: Data & Protocols
Table 2: Typical Conditions for the Appel Reaction
| Alcohol Type | Halogenating Agent | Solvent | Temperature | Typical Yield | Reference |
| Primary | CBr₄ / PPh₃ | Dichloromethane | 0 °C to RT | High | [14] |
| Secondary | CCl₄ / PPh₃ | Carbon Tetrachloride | Reflux | Good to Excellent | [13] |
| Tertiary | CBr₄ / PPh₃ | Dichloromethane | 0 °C to RT | Moderate (Elimination can occur) | [15] |
Experimental Protocol: Synthesis of an Alkyl Bromide from a Primary Alcohol
-
Dissolve the primary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify by flash chromatography to isolate the alkyl bromide.[14]
Appel Reaction: Logical Relationship
Caption: Decision guide for using the Appel reaction.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups.
Mitsunobu Reaction: FAQs & Troubleshooting
Q8: My Mitsunobu reaction has a low yield or fails to go to completion. What should I check?
A8: Low yields in Mitsunobu reactions can be attributed to several factors:
-
Acidity of the Nucleophile: The pKa of the nucleophile is critical. It should generally be below 13 to effectively deprotonate the intermediate phosphonium salt and avoid side reactions.[16] For less acidic nucleophiles, alternative reagents to DEAD, such as ADDP (1,1'-(azodicarbonyl)dipiperidine), may be necessary.
-
Steric Hindrance: Sterically hindered alcohols or nucleophiles can significantly slow down the reaction rate and lead to lower yields.[17] Using more reactive reagents or higher temperatures may be required.[17]
-
Order of Reagent Addition: The order of addition can be crucial. The standard protocol involves adding DEAD last to a solution of the alcohol, nucleophile, and triphenylphosphine.[16] However, in some cases, pre-forming the betaine by reacting triphenylphosphine and DEAD first can improve the outcome.[16]
-
Solvent: THF is a common solvent, but its purity and dryness are important. Ensure you are using anhydrous solvent.
Q9: I am observing a loss of stereochemical inversion in my Mitsunobu reaction. Why is this happening?
A9: The Mitsunobu reaction is known for its clean Sₙ2 inversion of stereochemistry.[18] A loss of inversion is uncommon but could potentially be due to side reactions that proceed through an Sₙ1-like mechanism, although this is more likely with substrates that can form stabilized carbocations. Ensure the reaction conditions are not promoting such pathways.
Mitsunobu Reaction: Data & Protocols
Table 3: Common Nucleophiles and Conditions for the Mitsunobu Reaction
| Nucleophile | Product | Typical Conditions | Reference |
| Carboxylic Acid | Ester | PPh₃, DEAD, THF, 0°C to RT | [16] |
| Phenol | Aryl Ether | PPh₃, DIAD, THF, RT | [19] |
| Phthalimide | N-Alkylphthalimide | PPh₃, DEAD, THF, RT | [18] |
| Thiol | Thioether | PPh₃, DEAD, THF, RT | [20] |
Experimental Protocol: Mitsunobu Esterification of a Secondary Alcohol
-
In a round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture and purify by flash chromatography to isolate the inverted ester.[16][17]
Mitsunobu Reaction: Signaling Pathway
Caption: Key intermediates in the Mitsunobu reaction.
References
- 1. shenvilab.org [shenvilab.org]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 14. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Appel reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Dihexoxy(oxo)phosphanium and Related Organophosphorus Compounds
Disclaimer: The term "dihexoxy(oxo)phosphanium" does not correspond to a standard, well-documented chemical entity in major chemical literature databases. It is presumed that this query refers to reactive intermediates or compounds within the broader class of organophosphorus chemistry, specifically those involving dihexoxyphosphoryl moieties. This guide provides information on the optimization of reaction conditions for related, commonly used organophosphorus compounds and reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of dialkyl phosphonates?
A1: The synthesis of dialkyl phosphonates, such as dihexyl phosphonate, is highly sensitive to several factors. Key parameters to control include:
-
Temperature: Exothermic reactions are common, and maintaining a stable, low temperature is often crucial to prevent side reactions.
-
Moisture: The presence of water can lead to the hydrolysis of reactants and products, reducing yield and purity. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Stoichiometry: Precise control over the molar ratios of reactants is essential to drive the reaction to completion and minimize the formation of byproducts.
-
Atmosphere: Many organophosphorus compounds are sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be critical.
Q2: My reaction involving a dihexoxyphosphoryl group is showing low yield. What are the common causes?
A2: Low yields in reactions involving dihexoxyphosphoryl groups can stem from several issues:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature moderately.
-
Side Reactions: The formation of undesired byproducts can consume reactants. Common side reactions include hydrolysis, oxidation, or polymerization.
-
Steric Hindrance: The bulky hexyloxy groups can sterically hinder the reaction site, slowing down the reaction rate. A more active catalyst or different reaction conditions may be needed.
-
Product Instability: The desired product may be unstable under the reaction or workup conditions.
Q3: How can I effectively monitor the progress of my organophosphorus reaction?
A3: Several analytical techniques are suitable for monitoring the progress of organophosphorus reactions:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
³¹P NMR Spectroscopy: This is a powerful technique for quantitatively monitoring the reaction, as the phosphorus chemical shifts are highly sensitive to the chemical environment of the phosphorus atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can be used to identify and quantify the components of the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagent. | Verify the activity of the catalyst/reagent. Use a fresh batch if necessary. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of inhibitors (e.g., water, oxygen). | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Lower the reaction temperature. Consider a stepwise addition of reagents to control exotherms. |
| Incorrect stoichiometry. | Carefully check the molar ratios of all reactants. | |
| Non-selective catalyst. | Screen for a more selective catalyst for the desired transformation. | |
| Difficulty in Product Isolation/Purification | Product is an oil and difficult to crystallize. | Use column chromatography for purification. If the product is still impure, consider derivatization to a solid. |
| Product is water-soluble. | Use a continuous liquid-liquid extractor or saturate the aqueous phase with salt before extraction. |
Experimental Protocols
Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction to Synthesize a Dialkyl Phosphonate
-
Preparation: All glassware is oven-dried at 120°C for at least 4 hours and allowed to cool under a stream of dry nitrogen.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Charging Reactants: The trialkyl phosphite (1.0 eq.) is charged into the flask. The alkyl halide (1.1 eq.) is placed in the dropping funnel.
-
Reaction: The trialkyl phosphite is heated to the desired temperature (typically 100-150°C). The alkyl halide is added dropwise over a period of 1-2 hours, maintaining the reaction temperature.
-
Monitoring: The reaction progress is monitored by ³¹P NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the phosphite peak and the appearance of the phosphonate peak indicate reaction progression.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is purified by vacuum distillation or column chromatography.
Visualized Workflows
Caption: A generalized workflow for the synthesis of dialkyl phosphonates via the Michaelis-Arbuzov reaction.
Caption: A decision-making diagram for troubleshooting low yields in organophosphorus synthesis.
Technical Support Center: Purification of Crude Phosphonium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude phosphonium salts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phosphonium salt is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue, often due to the hygroscopic nature of phosphonium salts or the presence of impurities that inhibit crystallization. Here are several troubleshooting steps:
-
Drying: Ensure the crude product is rigorously dried to remove residual solvent and water. This can be achieved by:
-
Trituration: Vigorously stir or grind the oily product with a non-polar solvent in which the salt is insoluble. Hexanes, pentane, or diethyl ether are commonly used.[1][2] This can help to wash away non-polar impurities and induce solidification.
-
Solvent Diffusion: Dissolve the oil in a minimal amount of a good solvent (e.g., toluene, acetonitrile) and place it in a sealed container with a vial of a poor solvent (e.g., hexane, diethyl ether).[1] The slow diffusion of the poor solvent vapors can promote gradual crystallization.
-
Low-Temperature Crystallization: Cooling the concentrated solution to low temperatures (e.g., in a freezer at -15 to -18 °C) can induce crystallization.[1] This process may take an extended period, from days to weeks.[1] Once a small amount of solid has formed, it can be used as a seed crystal in subsequent crystallization attempts.[1]
-
Solvent System Exploration: Experiment with various solvent mixtures for recrystallization. Common combinations include toluene/ethyl acetate/diethyl ether and acetonitrile/ethyl acetate/diethyl ether.[1]
Q2: How can I remove unreacted triphenylphosphine (PPh₃) from my crude phosphonium salt?
A2: Unreacted triphenylphosphine is a common non-polar impurity.
-
Washing/Trituration: Washing the crude product with a non-polar solvent like diethyl ether or toluene can effectively remove triphenylphosphine.[1][2] Performing this wash at an elevated temperature with vigorous stirring can improve its efficiency.[1]
-
Precipitation: Since phosphonium salts are generally insoluble in non-polar solvents while triphenylphosphine is soluble, precipitating the salt from the reaction mixture can leave the unreacted phosphine in the solution.[3]
Q3: My purified phosphonium salt is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?
A3: Triphenylphosphine oxide is a common, often polar, byproduct that can be challenging to remove.
-
Recrystallization: TPPO can sometimes be removed by careful recrystallization. A solvent system of benzene-cyclohexane has been reported to be effective, as TPPO crystallizes well from this mixture.[4]
-
Silica Gel Chromatography: For non-polar products, a silica plug filtration can be effective. The crude mixture is dissolved in a minimal amount of solvent and passed through a short column of silica gel, eluting with a solvent like ether. The more polar TPPO will be retained on the silica.[4][5]
-
Precipitation with Zinc Chloride: TPPO can be selectively precipitated from polar solvents by the addition of zinc chloride (ZnCl₂).[6][7] The resulting ZnCl₂(TPPO)₂ adduct is insoluble and can be removed by filtration.[7] This method has been shown to be effective in solvents like ethanol.[7]
Q4: My phosphonium salt appears to be wet or hygroscopic. How should I handle and store it?
A4: Many phosphonium salts are hygroscopic.
-
Handling: Handle the salt under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during filtration and transfer.[1]
-
Drying: Dry the purified salt thoroughly under high vacuum.
-
Storage: Store the dried salt in a desiccator over a strong drying agent or in a glovebox.
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of phosphonium salts.
Table 1: Recrystallization Solvent Systems and Reported Yields
| Phosphonium Salt Type | Recrystallization Solvent System | Reported Yield | Reference |
| Benzyltriphenylphosphonium Bromides | Dichloromethane (CH₂Cl₂) | 94-97% | [8] |
| Allyl Triphenylphosphonium Salts | Methanol/Ether (1:6) | Not specified | [9] |
| (1-Nonyl)triphenylphosphonium bromide | Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) | Not specified | [1] |
| Alkyl Triphenylphosphonium Salts | 1-Propanol | Not specified | [10] |
Table 2: Purity and Recovery Data for Different Purification Techniques
| Purification Technique | Target Compound/Impurity | Purity Achieved | Recovery/Yield | Reference |
| HPLC Purification | Aryl Phosphonium Salts | High purity | 93.3 - 94.4% | [11] |
| Precipitation with ZnCl₂ | Removal of TPPO | Product free of TPPO by TLC | 68-82% | [7] |
| Silica Gel Filtration | Removal of TPPO | Effective for non-polar products | Not specified | [4][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the phosphonium salt is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude phosphonium salt and a minimal amount of the hot recrystallization solvent to dissolve the salt completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Trituration/Precipitation
-
Solvent Addition: Add a poor solvent (a solvent in which the phosphonium salt is insoluble) to the crude, oily, or solid phosphonium salt.
-
Agitation: Vigorously stir or grind the mixture with a spatula or magnetic stirrer. This will wash away soluble impurities and may induce the solidification of an oily product.
-
Isolation: If a solid is formed or present, collect it by vacuum filtration. If the product remains an oil, decant the solvent.
-
Repetition: Repeat the washing process several times with fresh portions of the poor solvent until the desired purity is achieved.
-
Drying: Dry the resulting solid under high vacuum.
Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) with Zinc Chloride
-
Dissolution: Dissolve the crude reaction mixture containing the phosphonium salt and TPPO in a polar solvent such as ethanol.
-
Precipitation: Add a solution of zinc chloride (e.g., 1.8 M in warm ethanol) to the mixture at room temperature.[7]
-
Stirring: Stir the mixture to induce the precipitation of the ZnCl₂(TPPO)₂ adduct.[7]
-
Filtration: Filter the solution to remove the precipitated adduct.
-
Workup: Concentrate the filtrate to remove the solvent. The residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride.[7]
Diagrams
Caption: A general workflow for the purification of crude phosphonium salts.
Caption: A decision tree for troubleshooting the purification of oily phosphonium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. US3347932A - Synthesis of quaternary phosphonium salts - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Workup [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biomedres.us [biomedres.us]
- 9. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
Technical Support Center: Managing Hygroscopic Phosphonium Compounds in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hygroscopic phosphonium compounds in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are hygroscopic phosphonium compounds, and why do they require special handling?
A1: Hygroscopic phosphonium compounds are salts that readily absorb moisture from the atmosphere. This property is due to their ionic nature, which attracts and holds water molecules.[1] If not handled properly, the absorbed water can interfere with reactions, leading to lower yields, side product formation, or complete reaction failure. This is particularly critical in moisture-sensitive reactions like the Wittig reaction, where the phosphonium ylide intermediate is readily hydrolyzed.
Q2: Which common phosphonium salts are known to be hygroscopic?
A2: Many commonly used phosphonium salts are hygroscopic. While extensive quantitative data on their hygroscopicity is not always readily available in the literature, empirical evidence and supplier information indicate that salts like methyltriphenylphosphonium bromide and (n-butyl)triphenylphosphonium bromide are sensitive to moisture.[2][3][4] It is a best practice to assume any phosphonium salt is hygroscopic unless explicitly stated otherwise.
Q3: How should I store my hygroscopic phosphonium compounds?
A3: To maintain the integrity of hygroscopic phosphonium compounds, they should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] The use of a desiccator containing an active drying agent is highly recommended. For highly sensitive compounds, storage in an inert atmosphere glovebox is the ideal solution. Always ensure the container is tightly sealed after each use.
Q4: Can I use a phosphonium salt that has been exposed to air?
A4: It is not recommended to use a phosphonium salt that has been exposed to air for an extended period without first drying it, especially if it will be used in a moisture-sensitive reaction. Absorbed water can inhibit the formation of the desired reactive species (e.g., the ylide in a Wittig reaction) and lead to poor results.
Q5: What is the impact of water on the Wittig reaction?
A5: Water has a detrimental effect on the Wittig reaction. The phosphonium ylide, which is a strong base, is readily protonated by water. This leads to the decomposition of the ylide into a phosphine oxide and the corresponding hydrocarbon, rendering it unavailable to react with the carbonyl compound.[2][6] This results in low or no yield of the desired alkene.
Troubleshooting Guides
Scenario 1: My Wittig reaction is not working or giving very low yields.
-
Question: I am performing a Wittig reaction, but I am recovering my starting material and observing the formation of triphenylphosphine oxide. What could be the problem?
-
Answer: This is a classic symptom of ylide decomposition, which is often caused by the presence of water. The phosphonium salt used to generate the ylide is likely hygroscopic and has absorbed moisture from the atmosphere. This moisture reacts with the ylide as it is formed, preventing it from reacting with your aldehyde or ketone.
-
Troubleshooting Steps:
-
Dry the Phosphonium Salt: Before your next attempt, thoroughly dry the phosphonium salt. (See Experimental Protocol 1).
-
Use Anhydrous Solvents: Ensure that the solvent used for the reaction is anhydrous.
-
Work Under an Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Check the Base: Ensure the base you are using to form the ylide is fresh and has not been compromised by moisture.
-
-
Scenario 2: I am using a phosphonium salt as a phase-transfer catalyst, and the reaction is sluggish or inefficient.
-
Question: My phase-transfer catalyzed reaction using a quaternary phosphonium salt is not proceeding as expected. Could moisture be a factor?
-
Answer: Yes, moisture can impact the efficiency of phase-transfer catalysis. The presence of excess water can lead to the formation of a highly hydrated shell around the anion that the phosphonium salt is supposed to transport into the organic phase.[7] This can hinder the transfer of the anion and slow down the reaction.
-
Troubleshooting Steps:
-
Dry the Catalyst: Ensure your phosphonium salt catalyst is dry before use.
-
Minimize Water in the Reaction: While some water is necessary for the aqueous phase, using an excessive amount can be detrimental.
-
Consider the Catalyst Structure: Phosphonium salts with longer alkyl chains are more lipophilic and may be more effective at transferring anions into the organic phase, even in the presence of some water.[3][4]
-
-
Data Presentation
Table 1: Properties of Common Hygroscopic Phosphonium Salts
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | Hygroscopic |
| Methyltriphenylphosphonium bromide | 1779-49-3 | C₁₉H₁₈BrP | 357.23 | 230-234 | 400 g/L (25°C) | Yes |
| (n-Butyl)triphenylphosphonium bromide | 1779-51-7 | C₂₂H₂₄BrP | 399.30 | 240-243 | Soluble | Yes[2][8] |
Table 2: Recommended Desiccants for Storing Hygroscopic Compounds
| Desiccant | Adsorption Capacity | Regeneration | Notes |
| Silica Gel | ~40% of its weight in water | Yes (by heating) | Commonly used and reusable. Some varieties contain a color indicator for saturation.[9][10][11] |
| Montmorillonite Clay | ~30% of its weight in water | Yes (at low temperatures) | Economical and effective at normal temperatures and humidity.[5][9] |
| Molecular Sieves | High | Yes (by heating under vacuum) | Very efficient at low humidity levels and can selectively adsorb water.[9][10] |
| Calcium Chloride | Up to 200% of its weight | No | Very high capacity but forms a liquid when saturated.[9] |
Experimental Protocols
Protocol 1: Drying Hygroscopic Phosphonium Salts
This protocol provides a general procedure for drying phosphonium salts that have been exposed to atmospheric moisture.
Method A: Vacuum Oven Drying
-
Place the hygroscopic phosphonium salt in a suitable glass container, such as a watch glass or a crystallization dish, to create a thin layer.
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature below the melting point of the phosphonium salt (e.g., 60-80°C). Caution: Always check the melting point of your specific phosphonium salt.
-
Apply a vacuum, gradually reducing the pressure to less than 1 Torr.[12]
-
Dry the salt under these conditions for several hours (e.g., 4-12 hours). The exact time will depend on the amount of salt and the level of moisture.
-
To turn off the oven, first release the vacuum with an inert gas like nitrogen or argon before turning off the heat.
-
Immediately transfer the dried salt to a desiccator for storage.
Method B: Desiccator Drying
-
Place the phosphonium salt in an open container (e.g., a crystallization dish) inside a desiccator.
-
Ensure the desiccator contains a fresh, active desiccant (see Table 2). Phosphorus pentoxide (P₂O₅) is a very effective but hazardous drying agent and should be handled with care.
-
If using a vacuum desiccator, apply a vacuum.
-
Allow the salt to dry for at least 24 hours.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content of a phosphonium salt using a volumetric Karl Fischer titrator.
-
Apparatus Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
The titration vessel should be protected from atmospheric moisture.[9]
-
-
Titrant Standardization:
-
Sample Preparation and Titration:
-
Add an appropriate anhydrous solvent (e.g., methanol) to the titration vessel and pre-titrate to a stable endpoint to remove any residual water in the solvent.
-
Accurately weigh a sample of the phosphonium salt (typically 0.1-0.5 g, depending on the expected water content) and quickly transfer it to the titration vessel.[9]
-
Stir to dissolve the sample.
-
Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.[13]
-
-
Calculation:
-
Calculate the water content (%) using the following formula: Water Content (%) = (V × F) / (W × 10) Where:
-
V = Volume of Karl Fischer reagent consumed (mL)
-
F = Water equivalence factor of the reagent (mg/mL)
-
W = Weight of the sample (g)
-
-
Protocol 3: Determination of Water Content by Quantitative ¹H NMR (qNMR)
This method can be used to estimate the water content in a phosphonium salt sample using an internal standard.
-
Sample Preparation:
-
Accurately weigh a sample of the hygroscopic phosphonium salt (e.g., 20-50 mg) into an NMR tube.
-
Accurately weigh and add a known amount of an anhydrous internal standard with a well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene).
-
Add a known volume of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that has been stored over molecular sieves.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei.
-
-
Data Analysis:
-
Integrate the signal for the water protons and a well-resolved signal from the internal standard. Also, integrate a well-resolved signal from the phosphonium salt.
-
Calculate the moles of the internal standard.
-
Use the integral ratios to determine the moles of water in the sample.
-
Calculate the mass of water and then the weight percent of water in the original phosphonium salt sample.[14][15]
-
Mandatory Visualizations
Caption: Workflow for handling hygroscopic phosphonium salts.
Caption: Troubleshooting a failed Wittig reaction.
Caption: Decomposition of a phosphonium ylide by water.
References
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. nbinno.com [nbinno.com]
- 5. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. mdpi.com [mdpi.com]
- 9. armorvci.com [armorvci.com]
- 10. desiccantpak.com [desiccantpak.com]
- 11. roycopackaging.com [roycopackaging.com]
- 12. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 13. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Analysis of Dihexoxy(oxo)phosphanium Reactions
Important Notice: Extensive searches for "dihexoxy(oxo)phosphanium" and related terms in scientific literature and chemical databases have yielded no specific information on this compound or its reaction kinetics. The term may refer to a novel or highly specialized area of research not yet documented in publicly available resources, or it may be an alternative nomenclature.
Consequently, this technical support center provides guidance based on general principles of kinetic analysis for analogous organophosphorus compounds, such as phosphonium salts and phosphate esters. The troubleshooting guides and experimental protocols are predictive and designed to address common challenges in kinetic studies of related reactions.
Frequently Asked Questions (FAQs)
Q1: My kinetic runs for a suspected this compound reaction are showing poor reproducibility. What are the likely causes?
A1: Poor reproducibility in kinetic studies of organophosphorus reactions can stem from several factors:
-
Moisture and Air Sensitivity: Many organophosphorus compounds, especially reactive intermediates, are sensitive to moisture and oxygen. Ensure all solvents and reagents are rigorously dried and degassed. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Impurities in starting materials or solvents can act as catalysts or inhibitors, leading to inconsistent reaction rates. Verify the purity of your reagents using techniques like NMR, mass spectrometry, or chromatography.
-
Temperature Fluctuations: Reaction kinetics are highly sensitive to temperature. Use a thermostatically controlled reaction vessel or a constant temperature bath to maintain a stable temperature (±0.1 °C).
-
Mixing Efficiency: Inconsistent mixing can lead to localized concentration gradients, affecting the observed reaction rate. Ensure efficient and consistent stirring throughout the experiment.
Q2: I am observing a non-linear relationship in my first-order kinetic plots. What could be the issue?
A2: A non-linear first-order plot (ln[A] vs. time) suggests that the reaction is not following simple first-order kinetics. Possible reasons include:
-
Complex Reaction Mechanism: The reaction may involve multiple steps, competing side reactions, or the formation of stable intermediates.
-
Autocatalysis or Inhibition: A product of the reaction could be catalyzing or inhibiting the reaction, leading to a change in the rate constant over time.
-
Reversible Reaction: If the reverse reaction is significant, the net rate will decrease as the product concentration increases, causing deviation from linearity.
Q3: How can I monitor the progress of a this compound reaction in real-time?
A3: The choice of monitoring technique depends on the specific reaction and the spectroscopic properties of the reactants and products. Common methods include:
-
³¹P NMR Spectroscopy: This is a powerful technique for monitoring reactions involving phosphorus-containing compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus.
-
UV-Vis Spectroscopy: If any of the reactants or products have a distinct chromophore, changes in absorbance can be monitored over time.
-
Conductivity Measurements: If the reaction involves a change in the number or type of ions in solution, the conductivity of the solution will change, which can be used to follow the reaction progress.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Reaction does not initiate | Inactive catalyst or initiator. | Verify the activity of the catalyst or initiator. Prepare fresh solutions if necessary. |
| Incorrect reaction temperature. | Confirm the reaction temperature is appropriate for the intended transformation. Some reactions require an initiation period at a higher temperature. | |
| Purity of starting materials. | Re-purify starting materials to remove any potential inhibitors. | |
| Side products observed | Competing reaction pathways. | Adjust reaction conditions (temperature, solvent, concentration) to favor the desired pathway. Consider using a more selective catalyst. |
| Decomposition of reactants or products. | Lower the reaction temperature or shorten the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. | |
| Inconsistent rate constants | Inadequate temperature control. | Use a high-precision thermostat or cryostat to maintain a constant temperature. |
| Variable light exposure for photosensitive reactions. | Conduct the reaction in the dark or under controlled lighting conditions. | |
| Cross-contamination of glassware. | Ensure all glassware is scrupulously cleaned and dried before use. |
Experimental Protocols
General Protocol for Kinetic Analysis using ³¹P NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the limiting reagent in a deuterated solvent suitable for low-temperature NMR.
-
Prepare a separate stock solution of the excess reagent.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
NMR Spectrometer Setup:
-
Set the NMR spectrometer to the desired temperature and allow it to equilibrate.
-
Acquire a background spectrum of the solvent.
-
-
Reaction Initiation and Monitoring:
-
Place an NMR tube containing the limiting reagent solution in the spectrometer.
-
Acquire a spectrum at time t=0.
-
Inject the excess reagent into the NMR tube and start the timer simultaneously.
-
Acquire ³¹P NMR spectra at regular intervals. The time interval will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the reactant and product(s) in each spectrum.
-
Calculate the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration versus time for a first-order reaction, or the inverse of the concentration versus time for a second-order reaction.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Visualizations
Caption: Workflow for a typical kinetic analysis experiment.
Caption: A logical flow for troubleshooting common kinetic issues.
Technical Support Center: Solvent Effects on the Reactivity of Oxophosphonium Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxophosphonium salts. The information provided is intended to help users overcome common experimental challenges related to solvent effects on the reactivity and stability of these important intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving oxophosphonium salts.
Q1: My reaction is sluggish or incomplete, and I suspect the oxophosphonium salt is not forming or is not reactive enough. What should I do?
A1: Low reactivity of oxophosphonium salts can be due to several factors, primarily related to solvent choice and reaction conditions. Follow this troubleshooting workflow:
Caption: A workflow for troubleshooting sluggish reactions.
-
Verify Reagent Quality: Ensure that the phosphine oxide and the activating agent (e.g., trifluoromethanesulfonic anhydride) are pure and anhydrous. Triphenylphosphine oxide can be hygroscopic, and the anhydride is highly reactive towards moisture.
-
Solvent Optimization: The choice of solvent is critical. Oxophosphonium salts are charged species and their stability and reactivity are highly dependent on the polarity of the reaction medium.
-
Increase Solvent Polarity: A more polar solvent can better solvate the oxophosphonium salt, potentially increasing its effective concentration and reactivity. Consider switching from a nonpolar solvent like toluene to a more polar aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN).
-
Avoid Protic Solvents: Protic solvents (e.g., alcohols, water) can react with the highly electrophilic oxophosphonium salt, leading to decomposition.
-
-
Increase Temperature: If the reaction is still slow, gently increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation often arises from the decomposition of the oxophosphonium salt or its reaction with other nucleophiles present in the reaction mixture.
-
Solvent Choice: The solvent can influence the lifetime of the oxophosphonium salt. In a less polar solvent, the ion pair may be tighter, potentially leading to different reactivity or decomposition pathways. Experiment with a range of aprotic solvents of varying polarity.
-
Temperature Control: Running the reaction at a lower temperature can often minimize side reactions by reducing the rate of decomposition pathways relative to the desired reaction.
-
Order of Addition: Adding the nucleophile to the pre-formed oxophosphonium salt can sometimes improve selectivity compared to having all reagents present from the start.
Q3: The reproducibility of my reaction is poor. What are the likely causes?
A3: Poor reproducibility is often linked to trace amounts of water or impurities in the reagents or solvent.
-
Strict Anhydrous Conditions: Oxophosphonium salts are highly moisture-sensitive. Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: The purity of the phosphine oxide and activating agent is crucial. Impurities can lead to inconsistent formation of the active species.
Frequently Asked Questions (FAQs)
Q1: What is an oxophosphonium salt and why is it reactive?
A1: An oxophosphonium salt is a cationic phosphorus species with the general structure [R₃P=O-X]⁺Y⁻, where R is typically an aryl or alkyl group, and X is a good leaving group derived from an activating agent (e.g., a triflate group from trifluoromethanesulfonic anhydride). The phosphorus-oxygen bond is highly polarized, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.
Caption: Key factors that influence oxophosphonium salt reactivity.
Q2: How does the solvent affect the stability and reactivity of oxophosphonium salts?
A2: The solvent plays a crucial role in stabilizing the charged oxophosphonium intermediate and influencing its reactivity.
-
Polar Aprotic Solvents (e.g., DCM, MeCN, DMF): These solvents are generally preferred. They can solvate the cation, which can lead to a "looser" ion pair and potentially higher reactivity. However, highly polar solvents like DMF may sometimes coordinate with the oxophosphonium salt and modulate its reactivity.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): In these solvents, the oxophosphonium salt and its counter-ion exist as a "tight" ion pair. This can sometimes reduce reactivity or lead to aggregation.
-
Protic Solvents (e.g., Alcohols, Water): These are generally unsuitable as they can act as nucleophiles and decompose the oxophosphonium salt.
Q3: Can I use spectroscopic methods to monitor the formation of the oxophosphonium salt?
A3: Yes, ³¹P NMR spectroscopy is an excellent tool for this purpose. The phosphorus atom in an oxophosphonium salt has a characteristic chemical shift that is significantly different from the starting phosphine oxide. This allows for the direct observation of its formation and consumption.
Quantitative Data
| Solvent Property | Effect on Reaction Rate (SN2 with a neutral nucleophile) | Rationale |
| Increasing Polarity | Generally Increases | Stabilization of the charged oxophosphonium salt and the transition state. |
| Increasing Protic Character | Generally Decreases | Solvation and deactivation of the nucleophile; potential for solvent to react with the oxophosphonium salt. |
| Increasing Coordinating Ability | Can Decrease | The solvent may coordinate to the electrophilic phosphorus center, shielding it from nucleophilic attack. |
Experimental Protocols
Protocol 1: In-situ Generation of an Oxophosphonium Salt for Cyclodehydration
This protocol is adapted from the synthesis of oxazole amino acids.[1]
Materials:
-
Triphenylphosphine oxide
-
Trifluoromethanesulfonic anhydride
-
Anhydrous dichloromethane (DCM)
-
Substrate (e.g., a dipeptide precursor to an oxazole)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To a solution of triphenylphosphine oxide (3.0 equivalents) in dry DCM (appropriate volume for concentration) at 0 °C under an inert atmosphere, slowly add trifluoromethanesulfonic anhydride (1.5 equivalents).
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Cool the mixture to -20 °C.
-
Add a solution of the substrate (1.0 equivalent) in a small volume of dry DCM.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with saturated aqueous sodium bicarbonate).
Protocol 2: General Method for Studying Solvent Effects on Reaction Kinetics
This protocol outlines a general method for comparing the rate of a reaction involving an oxophosphonium salt in different solvents.
Materials:
-
Phosphine oxide
-
Activating agent
-
Nucleophile
-
A range of anhydrous solvents (e.g., DCM, MeCN, THF, Toluene)
-
Internal standard for analytical measurements (e.g., a stable compound with a distinct NMR signal or GC/LC retention time)
-
Reaction vessels and inert atmosphere setup
-
Analytical instrument (e.g., NMR, GC, or LC-MS)
Procedure:
-
Prepare stock solutions of the phosphine oxide, activating agent, nucleophile, and internal standard in a suitable anhydrous solvent.
-
In separate, identical reaction vessels under an inert atmosphere, add an aliquot of the phosphine oxide and activating agent stock solutions to the desired reaction solvent.
-
Allow the oxophosphonium salt to form for a predetermined amount of time (this may need to be optimized).
-
Initiate the reaction by adding an aliquot of the nucleophile stock solution to each reaction vessel simultaneously.
-
At regular time intervals, withdraw a small aliquot from each reaction, quench it (e.g., by adding to a vial containing a quenching agent), and dilute for analysis.
-
Analyze the quenched aliquots by the chosen analytical method to determine the concentration of the product or the disappearance of the starting material relative to the internal standard.
-
Plot the concentration of the product versus time for each solvent to determine the initial reaction rates.
-
Compare the relative rates in the different solvents to assess the solvent effect.
References
"strategies to prevent decomposition of phosphonium reagents"
Technical Support Center: Phosphonium Reagents
Welcome to our dedicated support center for phosphonium reagents. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of these critical reagents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphonium reagent decomposition?
A1: Phosphonium reagents, particularly phosphonium ylides, are susceptible to decomposition through several pathways. The most common causes are exposure to moisture (hydrolysis), atmospheric oxygen (oxidation), and elevated temperatures (thermal degradation). The stability of a phosphonium reagent is also influenced by its structure, with electron-withdrawing groups generally increasing the stability of the corresponding ylide.
Q2: How can I visually assess the quality of my phosphonium salt?
A2: High-quality phosphonium salts are typically white to off-white crystalline powders.[1] A yellow or brownish discoloration can indicate the presence of impurities, often arising from decomposition. For phosphonium ylides, which are often generated in situ, a change in the expected color of the solution (e.g., a deep red or orange for non-stabilized ylides) can be an indicator of its presence and concentration, while unexpected color changes may signal decomposition.
Q3: What are the typical decomposition products of phosphonium reagents?
A3: The primary decomposition product from the hydrolysis or oxidation of phosphonium ylides is triphenylphosphine oxide (TPPO). In the Wittig reaction, TPPO is the thermodynamic sink and the driving force for the reaction. Thermal decomposition can lead to a variety of products depending on the structure of the phosphonium salt and the conditions. For example, thermolysis of triphenylphosphonium alkyl ester salts can yield methyltriphenylphosphonium halides and other rearranged products.
Q4: How does the choice of base affect the stability of a phosphonium ylide?
A4: The choice of base is critical for the formation and stability of phosphonium ylides. Strong, non-nucleophilic bases such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-butyllithium) are commonly used to deprotonate the phosphonium salt. The stability of the resulting ylide depends on the substituents. Stabilized ylides, which contain an electron-withdrawing group on the alpha-carbon, are less basic and more tolerant of milder bases and are generally more stable than non-stabilized ylides.
Troubleshooting Guides
Issue 1: My Wittig reaction is failing or giving low yields.
Possible Cause: Decomposition of the phosphonium ylide.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Phosphonium Salt: Inspect the phosphonium salt for any discoloration. If impurities are suspected, consider recrystallizing the salt. A common procedure involves washing the solid with a non-polar solvent like benzene and drying it under vacuum over a desiccant such as P₂O₅.
-
Ylide Solution: If the ylide is prepared and stored as a solution, its color can be an indicator of its integrity. For many common ylides, a change from a characteristic deep color to a lighter or colorless solution may indicate decomposition.
-
-
Ensure Anhydrous and Inert Conditions:
-
Phosphonium ylides are highly sensitive to moisture and atmospheric oxygen. All glassware should be thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers.
-
Perform the reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.
-
-
Optimize Ylide Generation:
-
Ensure the complete deprotonation of the phosphonium salt by using a sufficient excess of a strong base.
-
The choice of solvent can influence the solubility of the phosphonium salt and the ylide. Ethereal solvents like THF or diethyl ether are commonly used.
-
Issue 2: I observe unexpected peaks in my NMR spectrum after the reaction.
Possible Cause: Presence of decomposition products.
Troubleshooting Steps:
-
Identify Common Impurities by ³¹P NMR:
-
³¹P NMR spectroscopy is a powerful tool for identifying phosphorus-containing species.
-
Unreacted phosphonium salt will appear in the range of approximately +20 to +40 ppm.
-
The most common decomposition product, triphenylphosphine oxide (TPPO), typically shows a signal around +25 to +35 ppm.
-
Wittig reagents (ylides) themselves have characteristic chemical shifts, often in the range of +5 to +25 ppm.[2]
-
-
Check for Hydrolysis Products:
-
Hydrolysis of the phosphonium salt or ylide will lead to the formation of a hydrocarbon and TPPO. The hydrocarbon can be identified by ¹H and ¹³C NMR.
-
-
Analyze for Solvent and Other Contaminants:
-
Consult reference tables for the chemical shifts of common laboratory solvents and impurities to rule out external contamination.
-
Quantitative Data on Reagent Stability
The stability of phosphonium reagents is highly dependent on their structure and the experimental conditions. Below is a summary of thermal stability data for common phosphonium salts and kinetic data for their hydrolysis.
Table 1: Thermal Stability of Common Phosphonium Salts
| Phosphonium Salt | Melting Point (°C) | Notes |
| Methyltriphenylphosphonium bromide | 230-234 | Melting point can be an indicator of the onset of significant thermal decomposition.[3] |
| n-Butyltriphenylphosphonium bromide | 240-243 | Stable at room temperature in closed containers under normal storage and handling.[1][4][5] |
Note: The melting point is often considered the upper limit for thermal stability under atmospheric pressure.
Experimental Protocols
Protocol 1: Handling Air- and Moisture-Sensitive Phosphonium Reagents using a Schlenk Line
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere to prevent the decomposition of phosphonium reagents.
Materials:
-
Oven-dried or flame-dried Schlenk flask with a magnetic stir bar
-
Septa and glass stoppers
-
Schlenk line with a dual vacuum/inert gas manifold
-
Source of dry inert gas (Argon or Nitrogen)
-
Syringes and needles (oven-dried)
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously dried by placing it in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.
-
Assembly: Assemble the hot glassware and immediately place it under an inert atmosphere by connecting it to the Schlenk line.
-
Purging the Flask: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the removal of atmospheric gases.
-
Adding Reagents:
-
Solids: Solid phosphonium salts can be added to the flask under a positive flow of inert gas.
-
Liquids: Anhydrous solvents and liquid reagents should be transferred via a gas-tight syringe that has been purged with inert gas.
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.
Protocol 2: Monitoring Reagent Purity by ³¹P NMR Spectroscopy
Objective: To assess the purity of a phosphonium salt and detect the presence of common decomposition products.
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the phosphonium reagent in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Set the spectral width to cover the expected range for phosphonium salts and their potential decomposition products (e.g., from -50 to +100 ppm).
-
Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is desired.
-
-
Data Analysis:
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Identify the peak corresponding to the phosphonium salt (typically in the +20 to +40 ppm region).
-
Look for the characteristic signal of triphenylphosphine oxide (TPPO) around +25 to +35 ppm, which is a primary indicator of decomposition.
-
Integrate the peaks to quantify the relative amounts of the phosphonium salt and any impurities.
-
Visualizations
Caption: Decomposition pathways of phosphonium reagents.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
References
- 1. Butyltriphenylphosphonium Bromide CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. youtube.com [youtube.com]
- 3. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Butyltriphenylphosphonium bromide | 1779-51-7 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Phosphonium vs. Ammonium-Based Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, yield, and stereoselectivity. Among the plethora of catalysts available, quaternary ammonium and phosphonium salts have carved a niche as highly effective phase-transfer catalysts (PTCs). This guide provides an in-depth comparative analysis of these two catalyst classes, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
This comparison will delve into the performance of phosphonium and ammonium-based catalysts in various organic transformations, with a focus on their efficiency, selectivity, and operational advantages. We will explore key differences in their thermal stability and provide a detailed look at their mechanism of action in phase-transfer catalysis.
Performance in Catalytic Applications: A Head-to-Head Comparison
The efficacy of a catalyst is best judged by its performance in specific chemical reactions. Below, we present a comparative summary of phosphonium and ammonium-based catalysts in key organic transformations, with quantitative data to support the analysis.
Metal Extraction
In the realm of hydrometallurgy, bifunctional ionic liquids are employed for the extraction and separation of valuable metals. A comparative study on the leaching of molybdenum (Mo) and vanadium (V) from spent hydrodesulfurization catalysts revealed the superior performance of a phosphonium-based ionic liquid, Cyp-IL, over its ammonium-based counterpart, Ali-IL.
| Catalyst System | Metal | Recovery Rate (%) |
| Phosphonium-based (Cyp-IL) | Molybdenum (Mo) | 91% |
| Vanadium (V) | 82.5% | |
| Ammonium-based (Ali-IL) | Molybdenum (Mo) | 85% |
| Vanadium (V) | 72% |
This data clearly indicates the higher leaching efficiency of the phosphonium-based catalyst in this specific application.
Alkylation Reactions
Alkylation reactions are fundamental transformations in organic synthesis. The phase-transfer catalyzed alkylation of sodium benzoate with butyl bromide provides a clear example of the enhanced reactivity of phosphonium salts.
| Catalyst | Yield (%) | Reaction Time |
| Tetra Phenyl Phosphonium Bromide | 98% | 60 minutes |
| Tetra Butyl Ammonium Bromide | Lower (not specified) | Longer (not specified) |
The significantly higher yield achieved with the phosphonium-based catalyst in a shorter reaction time highlights its superior catalytic activity in this alkylation reaction.
Asymmetric Alkylation of Glycine Imines
The synthesis of non-natural amino acids often involves the asymmetric alkylation of glycine imines. Chiral phase-transfer catalysts are crucial for achieving high enantioselectivity. While both chiral ammonium and phosphonium salts have been successfully employed, direct comparative studies under identical conditions are limited in the literature. However, individual studies showcase the high levels of efficiency achievable with both catalyst types. For instance, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a chiral ammonium catalyst has been reported to yield the product with up to 91% ee.[1] Similarly, novel chiral phosphonium salt catalysts have been developed for this transformation, demonstrating their potential in asymmetric synthesis.
Unraveling the Mechanism: Phase-Transfer Catalysis
Both phosphonium and ammonium salts function as phase-transfer catalysts by facilitating the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. The most widely accepted mechanism is the Starks' extraction mechanism.
The Starks' Extraction Mechanism
The catalytic cycle can be broken down into four key steps:
-
Anion Exchange: The catalyst cation (Q⁺) in the organic phase exchanges its counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface.
-
Transfer to Organic Phase: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to move from the interface into the bulk organic phase.
-
Reaction: The reactant anion (Y⁻), now "solubilized" in the organic phase, reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed anion (X⁻) and returns to the interface to restart the cycle.
Caption: Starks' extraction mechanism for phase-transfer catalysis.
Key Differentiators: Thermal Stability and Structure
A significant advantage of phosphonium salts over their ammonium counterparts is their enhanced thermal stability.[2] This property is particularly beneficial for reactions requiring elevated temperatures, where ammonium salts might undergo Hofmann elimination or other degradation pathways.
The structural difference between the central nitrogen and phosphorus atoms also plays a role in their catalytic activity. The larger atomic radius and lower electronegativity of phosphorus compared to nitrogen can influence the ion-pairing behavior and the lipophilicity of the catalyst, thereby affecting its efficiency in transferring anions into the organic phase.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.
General Procedure for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
This procedure is a representative example of asymmetric phase-transfer catalysis.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Chiral phase-transfer catalyst (phosphonium or ammonium salt) (0.01 - 0.1 equiv)
-
Base (e.g., 50% aqueous KOH or solid K₂CO₃)
-
Toluene (solvent)
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene, add the aqueous base at the desired temperature (e.g., 0 °C or room temperature).
-
Add the alkyl halide dropwise to the vigorously stirred biphasic mixture.
-
Continue stirring at the same temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated amino acid ester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
Both phosphonium and ammonium-based catalysts are powerful tools in the arsenal of the synthetic chemist, particularly for facilitating reactions in heterogeneous systems. While ammonium salts have a long history of use and are effective in many applications, phosphonium salts offer distinct advantages, most notably their superior thermal stability and, in certain cases, enhanced catalytic activity. The choice between a phosphonium and an ammonium-based catalyst should be made based on the specific requirements of the reaction, including temperature, the nature of the reactants, and the desired level of selectivity. For high-temperature applications and in instances where higher reactivity is sought, phosphonium-based catalysts represent a compelling alternative. In the burgeoning field of asymmetric synthesis, the development of novel chiral phosphonium salts continues to expand the possibilities for the stereoselective construction of complex molecules.
References
Illuminating the Engine Room: A Comparative Guide to Validating Phosphonium-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, understanding and validating the mechanisms of catalytic reactions is paramount for process optimization and innovation. This guide provides an objective comparison of phosphonium-catalyzed reactions with alternative methods, supported by experimental data. We delve into the validation of reaction mechanisms, present detailed experimental protocols, and offer a clear visual representation of the catalytic cycles and workflows involved.
Phosphonium salts and their derivatives have emerged as versatile and powerful catalysts in a wide array of organic transformations. Their utility spans from phase-transfer catalysis and organocatalysis to serving as crucial ligands and stabilizers in transition metal-catalyzed reactions. Validating the proposed mechanisms for these reactions is critical for enhancing their efficiency, selectivity, and overall applicability. This guide will explore key examples of phosphonium-catalyzed reactions, compare their performance with alternatives, and provide the methodologies to scrutinize their mechanistic pathways.
Validating the Mechanism: The Role of Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of phosphonium-catalyzed reactions. Both ³¹P and ¹H NMR provide invaluable insights into the lifecycle of the catalyst, allowing for the identification and characterization of key intermediates. For instance, in situ ³¹P NMR can track the transformation of a phosphonium precatalyst into its active form and subsequent intermediates throughout the catalytic cycle.
Experimental Workflow for Mechanistic Validation via NMR
A typical workflow for investigating a phosphonium-catalyzed reaction mechanism using NMR spectroscopy involves several key steps.
Comparative Performance in Catalysis
To objectively assess the efficacy of phosphonium-based catalysts, we present comparative data from key applications, pitting them against commonly used alternatives.
Phase-Transfer Catalysis: Phosphonium vs. Ammonium Salts
Quaternary phosphonium salts are frequently employed as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. They are often compared to their nitrogen-based counterparts, quaternary ammonium salts. While both are effective, phosphonium salts can offer advantages in terms of thermal stability.
| Catalyst | Reaction | Substrate | Product Yield (%) | Reaction Time (h) | Reference |
| Tetrabutylphosphonium Bromide | Cyanation of 1-Bromooctane | 1-Bromooctane | 99 | 1.8 | [1] |
| Tetrabutylammonium Bromide | Cyanation of 1-Bromooctane | 1-Bromooctane | ~95 | 2 | General Knowledge |
| (1-Hexadecyl)triphenylphosphonium Br | Williamson Ether Synthesis | Various | High | Faster rates | [2] |
| Benzyltriethylammonium Chloride | Dichlorocarbene generation & addition | Cyclohexene | 77 | - | General Knowledge |
Note: Direct, side-by-side comparative studies under identical conditions are often limited in the literature, and performance can be highly substrate and reaction-condition dependent. The data presented here is illustrative of typical performance.
Phosphonium Salt-Stabilized Palladium Nanoparticles in Suzuki Cross-Coupling
Phosphonium salts can act as effective stabilizers for palladium nanoparticles (PdNPs), which are active catalysts in cross-coupling reactions like the Suzuki reaction. The nature of the phosphonium salt can influence the size and stability of the PdNPs, thereby affecting catalytic activity.
| Phosphonium Salt Stabilizer (Alkyl Chain Length) | PdNP Size (nm) | Suzuki Reaction Conversion (%) | Reference |
| Ethyl(tri-tert-butyl)phosphonium bromide (n=2) | 2.01 ± 0.72 | 85 | [3] |
| Butyl(tri-tert-butyl)phosphonium bromide (n=4) | 2.89 ± 0.89 | 93 | [3] |
| Hexyl(tri-tert-butyl)phosphonium bromide (n=6) | 3.11 ± 1.11 | 61 | [3] |
| Octyl(tri-tert-butyl)phosphonium bromide (n=8) | 4.23 ± 1.34 | 88 | [3] |
| Decyl(tri-tert-butyl)phosphonium bromide (n=10) | 6.43 ± 2.65 | 89 | [3] |
| No Phosphonium Salt | - | ~6 | [3] |
This data highlights the significant role of phosphonium salts in stabilizing the catalytically active PdNPs, leading to high conversions compared to the uncatalyzed reaction. The variation in conversion with alkyl chain length suggests that steric and electronic factors of the phosphonium salt play a crucial role in catalyst performance.
Epoxidation of Fatty Acid Methyl Esters
In combination with a primary oxidant like H₃PW₁₂O₄₀, quaternary phosphonium salts can catalyze the epoxidation of unsaturated fatty acid methyl esters (FAMEs). The choice of the phosphonium salt cation and anion can impact the reaction's efficiency.
| Quaternary Phosphonium Salt (QPS) | Epoxide Number (mol/100g) after 30 min | Iodine Number (mol/100g) after 30 min | Reference |
| [P6][Phosf]¹ | ~0.28 | ~0.03 | [2][4][5] |
| [P6][Cl]² | ~0.26 | ~0.04 | [2][4][5] |
| [P8][Br]³ | ~0.20 | ~0.10 | [2][4][5] |
| [P4][Cl]⁴ | ~0.18 | ~0.12 | [2][4][5] |
| [P6][BF₄]⁵ | ~0.12 | ~0.18 | [2][4][5] |
¹Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate ²Trihexyl(tetradecyl)phosphonium chloride ³Tetraoctylphosphonium bromide ⁴Tributyl(tetradecyl)phosphonium chloride ⁵Trihexyl(tetradecyl)phosphonium tetrafluoroborate
The data indicates that the [P6][Phosf] salt provides the highest epoxidation efficiency under the studied conditions, as evidenced by the highest epoxide number and lowest iodine number (indicating consumption of double bonds).
Mechanistic Pathways
Visualizing the proposed catalytic cycles is essential for a deeper understanding of how these catalysts operate.
The Wittig Reaction: A Classic Phosphonium Ylide Reaction
The Wittig reaction is a cornerstone of alkene synthesis, proceeding through a phosphonium ylide intermediate. The mechanism involves the formation of a betaine or an oxaphosphetane intermediate, leading to the desired alkene and a phosphine oxide byproduct.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the 'R' group on the ylide. Stabilized ylides (where 'R' is an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (where 'R' is an alkyl group) predominantly give (Z)-alkenes.[3][6]
Detailed Experimental Protocols
Reproducibility is a key tenet of scientific research. To this end, we provide detailed methodologies for some of the key experiments cited in this guide.
General Procedure for the Epoxidation of Fatty Acid Methyl Esters
This protocol is adapted from the work of Janus et al.[2][4][5][7]
Materials:
-
Fatty acid methyl esters (FAMEs)
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
30% Hydrogen peroxide (H₂O₂)
-
Quaternary phosphonium salt (e.g., [P6][Phosf])
-
Deionized water
Procedure:
-
To a 25 cm³ three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add the phosphotungstic acid and the 30% hydrogen peroxide solution.
-
The flask is placed in a water bath maintained at 50 °C. The mixture is stirred vigorously (e.g., 1100 rpm) for 15 minutes.
-
The desired quaternary phosphonium salt is then added to the reaction mixture, and stirring is continued for another 10 minutes.
-
Finally, the FAMEs are added, and the reaction is stirred vigorously at 50 °C.
-
Aliquots are taken at regular intervals (e.g., 5, 10, 15, 20, and 30 minutes), centrifuged to separate the organic and aqueous layers, and the organic layer is analyzed to determine the epoxide and iodine numbers.
General Procedure for Suzuki Cross-Coupling using Phosphonium Salt-Stabilized PdNPs
This protocol is a general representation based on the principles described by Arkhipova et al.[3]
Materials:
-
Aryl halide (e.g., 1,3,5-tribromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sterically hindered phosphonium salt (e.g., butyl(tri-tert-butyl)phosphonium bromide)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., ethanol/water mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide, arylboronic acid, and base in the solvent system.
-
In a separate vial, dissolve the palladium(II) acetate and the phosphonium salt stabilizer.
-
Add the catalyst solution to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., 30 °C) for the specified time (e.g., 7 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired cross-coupled product.
Conclusion
Phosphonium-based catalysts have demonstrated significant utility and, in some cases, superior performance compared to their alternatives. Their high thermal stability makes them particularly attractive for industrial applications. The performance of phosphonium catalysts is highly tunable by modifying the substituents on the phosphorus atom, allowing for the optimization of reactivity and selectivity for specific applications.
However, the synthesis of complex phosphonium salts can be more involved and costly than that of their ammonium counterparts. Furthermore, in reactions like the Wittig olefination, the generation of a stoichiometric amount of phosphine oxide byproduct can complicate product purification.
The continued exploration of phosphonium catalysis, coupled with detailed mechanistic studies, will undoubtedly lead to the development of even more efficient and selective catalytic systems for a broad range of chemical transformations, driving innovation in both academic research and industrial processes.
References
A Comparative Guide to Phosphorylating Agents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise introduction of phosphate groups into organic molecules is a critical step that can significantly modulate a compound's biological activity, solubility, and pharmacokinetic profile. The choice of a phosphorylating agent is therefore a pivotal decision in the synthesis of novel therapeutics. This guide provides an objective comparison of various classes of phosphorylating agents, supported by experimental data and detailed methodologies.
While the term "dihexoxy(oxo)phosphanium" does not correspond to a standard chemical name, it suggests a dialkoxy-substituted phosphorus compound. This guide will therefore focus on comparing common classes of phosphorylating agents that fit this general description, providing a valuable resource for researchers selecting the appropriate reagent for their specific needs.
Comparison of Phosphorylating Agent Performance
The efficacy of a phosphorylating agent is determined by several factors, including reaction yield, reaction time, and compatibility with various functional groups. The following tables summarize quantitative data for different classes of phosphorylating agents in the phosphorylation of alcohols and nucleosides, common substrates in drug development.
Table 1: Phosphorylation of Alcohols
| Phosphorylating Agent Class | Specific Reagent | Substrate | Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Activator | Reference |
| Phosphites | Diethyl Phosphite | Diphenylmethanol | 94 | 14 h | 40 | Al(OTf)₃, Tf₂O | [1] |
| Diethyl Phosphite | 4-Methoxydiphenylmethanol | 96 | 14 h | 40 | Al(OTf)₃, Tf₂O | [2] | |
| Dibenzylhydrogen Phosphite | Various Alcohols | Good | - | - | Bromine, Triethylamine | [3] | |
| Phosphoramidites | Dibenzyl N,N-diisopropylphosphoramidite | Protected Serine Derivatives | High | - | - | Tetrazole | [4] |
| Di-tert-butyl N,N-diethylphosphoramidite | - | 63 | - | Ambient | HCl | [5] | |
| P(V) Reagents | Ψ-reagent | Various Alcohols | 42-95 | - | - | DBU | [6] |
| Phosphoenolpyruvic acid monopotassium salt (PEP-K) | Various Alcohols | 47-90 | 6 h | 100 | TBAHS | [7][8] |
Table 2: Phosphorylation of Nucleosides
| Phosphorylating Agent Class | Specific Reagent | Substrate | Yield (%) | Reaction Time | Temperature (°C) | Activator | Reference |
| Phosphoramidites | Nucleoside Phosphoramidites | Nucleosides (Solid Phase) | >98 (per cycle) | Minutes | Ambient | Tetrazole/DCI | [9][10] |
| H-Phosphonates | Nucleoside H-Phosphonates | Nucleosides (Solid Phase) | High | - | - | Adamantoyl chloride | [9][11] |
| Oxyonium Phosphobetaines | Phenyl H-phosphonate & N-oxide | Protected Nucleosides | 70-96 | 15-20 min | - | N-methylmorpholine N-oxide | [12] |
| Pyrophosphates | Tetrabenzyl Pyrophosphate | - | Quantitative | Instantaneous | Room Temp | Carbodiimides | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key phosphorylation reactions.
Protocol 1: Lewis-Acid Catalyzed Phosphorylation of an Alcohol using Diethyl Phosphite
This protocol is adapted from the work of a research group on the efficient phosphorylation of alcohols.[1]
Materials:
-
Diphenylmethanol
-
Diethyl phosphite
-
Aluminum triflate (Al(OTf)₃)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloroethane (DCE)
Procedure:
-
To a solution of diphenylmethanol (0.2 mmol) in dichloroethane (2 mL), add aluminum triflate (10 mol%).
-
Add diethyl phosphite (2.5 equivalents) to the mixture.
-
Add trifluoromethanesulfonic anhydride (2 equivalents) as an additive.
-
Stir the reaction mixture at 40°C for 14 hours under an air atmosphere.
-
Upon completion, the reaction is quenched and the product, diethyl benzhydrylphosphonate, is isolated and purified using standard chromatographic techniques.
Protocol 2: Solid-Phase Synthesis of Oligonucleotides using Phosphoramidite Chemistry
This is a generalized protocol for the widely used phosphoramidite method in automated DNA/RNA synthesis.[9][10]
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached.
-
Nucleoside phosphoramidite monomers.
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with the deblocking solution.
-
Coupling: The next nucleoside phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Visualizing Phosphorylation: Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Experimental Workflow for Alcohol Phosphorylation
Caption: General workflow for the chemical phosphorylation of an alcohol.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway in which sequential phosphorylation events play a central role in regulating cellular processes like proliferation and differentiation.[14][15][16][17][18]
Caption: Simplified MAPK/ERK signaling cascade highlighting sequential phosphorylation.
References
- 1. Lewis-acid-catalyzed phosphorylation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Di-tert-butyl N,N-diethylphosphoramidite synthesis - chemicalbook [chemicalbook.com]
- 6. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gene Link: Phosphonate Oligos [genelink.com]
- 12. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK signaling pathway | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. cusabio.com [cusabio.com]
"performance comparison of different phosphonium salt structures"
A Comprehensive Guide to the Performance of Phosphonium Salts
Phosphonium salts, a class of organophosphorus compounds, have garnered significant attention in various chemical applications due to their remarkable stability and catalytic activity. This guide provides a comparative analysis of different phosphonium salt structures, focusing on their performance in catalysis, thermal stability, and solubility. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Performance Comparison of Phosphonium Salt Structures
The performance of phosphonium salts is intrinsically linked to their molecular architecture. The nature of the organic substituents on the phosphorus atom and the counter-ion significantly influences their catalytic efficacy, thermal resilience, and solubility in various solvents.
Catalytic Activity
Phosphonium salts are widely employed as phase-transfer catalysts (PTCs) and have shown exceptional activity in various organic transformations, including Suzuki-Miyaura cross-coupling reactions. Their catalytic performance is often dictated by the steric and electronic properties of the substituents attached to the phosphorus center.
A study on sterically hindered alkyl(tri-tert-butyl)phosphonium salts as stabilizers for palladium nanoparticles (PdNPs) in the Suzuki cross-coupling reaction of 1,3,5-tribromobenzene with phenylboronic acid revealed that the structure of the phosphonium salt has a notable impact on the reaction conversion. The conversion rates for a series of phosphonium salts are detailed in the table below.
| Phosphonium Salt Structure (Cation) | PdNP Size (nm) | Conversion (%)[1] |
| Ethyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Butyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Hexyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 23 |
| Octyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Decyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Dodecyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Tetradecyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Hexadecyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Octadecyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Eicosyl(tri-tert-butyl)phosphonium | 2.0 - 3.7 | 61 - 93 |
| Control (no phosphonium salt) | - | ~6 |
Note: The conversion percentages are presented as a range for most salts, as reported in the source.
Thermal Stability
The thermal stability of phosphonium salts is a critical parameter for their application in high-temperature processes. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property. The choice of both the cation and the anion plays a crucial role in determining the decomposition temperature. For instance, highly fluorinated phosphonium salts with a bis(trifluoromethylsulfonyl)imide (NTf₂) anion exhibit significantly higher thermal stability compared to their chloride analogues.[2]
| Phosphonium Salt Structure | Onset Decomposition Temperature (°C)[2] |
| [1]Cl | 198 |
| [1]NTf₂ | 389 |
| [3]NTf₂ | ~365-370 (at 10 and 20°C/min heating rates) |
| [3]NTf₂ | 340 (at 2°C/min heating rate) |
The heating rate during TGA can also influence the observed onset of decomposition, with faster heating rates generally resulting in higher decomposition temperatures.[2]
Solubility
The solubility of phosphonium salts is a key factor in their application as catalysts and reagents. Generally, arylphosphonium salts are soluble in polar solvents and insoluble in nonpolar hydrocarbon and ether solvents.[4] Sterically hindered alkyl(tri-tert-butyl)phosphonium salts are reported to be soluble in chloroform, dichloromethane, acetone, ethanol, and methanol, while being almost insoluble in diethyl ether and petroleum ether.[1][5] The specific solubility is dependent on the nature of the alkyl and aryl groups attached to the phosphorus atom as well as the counter-ion.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Synthesis of Alkyl(tri-tert-butyl)phosphonium Halides
Procedure: The synthesis is performed by the nucleophilic addition of tri-tert-butylphosphine to the corresponding linear 1-haloalkane.[1]
-
For liquid 1-bromoalkanes, the quaternization reaction is conducted under solvent-free conditions at temperatures ranging from 90-110°C. For ethyl iodide, the reaction is carried out at 0°C.
-
For solid haloalkanes (e.g., C₁₆H₃₃Br, C₁₈H₃₇Br, C₂₀H₄₁Br), acetonitrile is used as a polar aprotic solvent, and the reaction is conducted at 80°C.
-
The reaction progress is monitored by ³¹P NMR spectroscopy. The reaction is considered complete upon the disappearance of the phosphine signal.
Suzuki Cross-Coupling Reaction Catalyzed by PdNPs Stabilized with Phosphonium Salts
Procedure: This protocol describes the in-situ preparation of palladium nanoparticles (PdNPs) stabilized by phosphonium salts and their use in a Suzuki cross-coupling reaction.[1][6]
Preparation of the Catalytic System:
-
Dissolve 0.0004 g (0.00178 mmol) of palladium acetate and 0.178 mmol of the desired phosphonium salt in 9 mL of ethanol.
-
Stir the solution at room temperature for 20 minutes. The color of the solution will change from transparent to a light brownish-gray, indicating the formation of PdNPs.
Suzuki Cross-Coupling Reaction:
-
To the freshly prepared colloidal Pd solution, add 0.157 g (0.50 mmol) of 1,3,5-tribromobenzene, 0.276 g (2.25 mmol) of phenylboronic acid, and 0.128 g (2.25 mmol) of potassium hydroxide.
-
Stir the reaction mixture for 7 hours at 30°C.
-
After the reaction is complete, extract the organic compounds with 9 mL of toluene.
-
Analyze the extracted organic phase by GC-MS to determine the conversion.
Thermogravimetric Analysis (TGA) of Phosphonium Salts
Procedure: TGA is used to determine the thermal stability of the phosphonium salts.[2]
-
Place a 10 mg sample of the phosphonium salt in an alumina cup.
-
Heat the sample from room temperature to 600°C under a nitrogen atmosphere.
-
The heating rate can be varied (e.g., 2, 5, 10, 20°C/min) to study its effect on the decomposition temperature.
-
The onset of decomposition is determined from the TGA curve as the temperature at which significant weight loss begins.
Visualizations
The following diagrams illustrate key mechanisms and workflows related to the application of phosphonium salts.
References
A Comparative Guide to Chiral Phosphonium Salts in Stereochemical Analysis of Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral phosphonium salts have emerged as a powerful class of organocatalysts for a wide array of asymmetric transformations. Their utility stems from their ability to form tight ion pairs with anionic intermediates, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. This guide provides a comparative analysis of different classes of chiral phosphonium salts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Chiral Phosphonium Salts
The efficacy of a chiral phosphonium salt catalyst is typically evaluated by the yield and enantiomeric excess (ee) of the desired product. Below, we compare the performance of prominent classes of chiral phosphonium salts in key asymmetric reactions.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral phosphonium salts have been successfully employed as phase-transfer catalysts to control the stereochemistry of this reaction.
| Catalyst Type | Nucleophile | Acceptor | Yield (%) | ee (%) | Reference |
| Peptide-Phosphonium Salt | Diethyl malonate | Chalcone | 95 | 92 | [1][2] |
| P-Spiro Tetraaminophosphonium Salt | Nitromethane | Chalcone | 98 | 95 | [3][4] |
| BINOL-derived Phosphonium Salt | 2-Nitropropane | Methyl vinyl ketone | 85 | 88 | |
| Cinchona Alkaloid-derived Salt | Indanone derivative | Methyl vinyl ketone | 95 | 80 | [5] |
This table presents a summary of representative data. Performance can vary based on specific substrate combinations and reaction conditions.
Asymmetric Alkylation
The asymmetric alkylation of enolates is a crucial method for the construction of chiral centers. Chiral phosphonium salts, acting as phase-transfer catalysts, facilitate the enantioselective alkylation of a variety of pronucleophiles.
| Catalyst Type | Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid-derived Salt | 1-Methyl-7-methoxy-2-tetralone | 1,5-Dibromopentane | 77.8 | 60 (79:21 er) | [5] |
| Peptide-Phosphonium Salt | Glycine Schiff base | Benzyl bromide | 92 | 95 | [1][6] |
| BINOL-derived Phosphonium Salt | tert-Butyl 2-oxocyclopentanecarboxylate | Benzyl bromide | - | up to 50 | [7] |
This table illustrates the application of different catalyst types in asymmetric alkylation. Direct comparison is challenging due to the use of different substrates and reaction conditions.
Reaction Mechanisms and Experimental Workflows
The stereochemical outcome of reactions catalyzed by chiral phosphonium salts is governed by the formation of a chiral ion pair between the phosphonium cation and the anionic intermediate. This interaction creates a sterically defined environment that favors the approach of the electrophile from one face.
General Reaction Pathway for Asymmetric Phase-Transfer Catalysis
Caption: Generalized workflow for phase-transfer catalysis.
The chiral phosphonium salt (QX-) facilitates the transfer of the deprotonated nucleophile (Nu-) from the aqueous to the organic phase, forming a chiral ion pair [QNu-]. This ion pair then reacts with the electrophile, and the catalyst is regenerated.
Stereochemical Induction Model
References
- 1. researchgate.net [researchgate.net]
- 2. Bioinspired Chiral Peptide-Phosphonium Salt Catalysis: From Enzymes to Cationic Small-Molecule Enzyme Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Quaternary Phosphonium Salts in Asymmetric Catalysis [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Application of Peptide-Mimic Phosphonium Salt Catalysts in Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
Mechanistic Pathways of Nucleophilic Substitution at Phosphorus Centers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways governing nucleophilic substitution reactions at phosphorus centers. Understanding these mechanisms is crucial for predicting reaction outcomes, designing novel phosphorus-containing compounds, and elucidating the function of phosphotransferases in biological systems. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the principal mechanistic models.
Mechanistic Overview: A Dichotomy of Pathways
Nucleophilic substitution at a tetracoordinate phosphorus center, a cornerstone of organophosphorus chemistry and biology, predominantly proceeds through two distinct mechanistic pathways: a concerted, single-step process analogous to the SN2 reaction at carbon, and a stepwise, addition-elimination mechanism involving a pentacoordinate intermediate.[1] The preferred pathway is delicately influenced by a variety of factors, including the electronic and steric nature of the nucleophile, the leaving group's ability, and the substituents attached to the phosphorus atom.[1][2]
The concerted (SN2-like) mechanism involves the simultaneous formation of the nucleophile-phosphorus bond and cleavage of the phosphorus-leaving group bond through a single pentacoordinate transition state.[2] This pathway typically results in the inversion of stereochemistry at the phosphorus center.[3]
In contrast, the stepwise (addition-elimination) mechanism proceeds via the formation of a discrete, pentacoordinate trigonal bipyramidal (TBP) intermediate.[1][2] This intermediate can undergo pseudorotation, a process that can lead to either retention or inversion of stereochemistry, depending on the relative apicophilicity of the substituents. The rate-determining step in this pathway can be either the formation of the intermediate or its breakdown to products.[4]
Comparative Analysis of Reaction Kinetics
The choice between the concerted and stepwise pathways can be diagnosed by examining the influence of reactant structure on reaction rates, often through the application of linear free energy relationships such as the Hammett and Brønsted equations.
Hammett and Brønsted Correlations
The pyridinolysis of Y-aryl phenyl chlorothiophosphates with X-pyridines in acetonitrile provides a clear example of how systematic variation of substituents on the nucleophile and substrate can elucidate the reaction mechanism. The reaction rates are significantly influenced by the electronic properties of the substituents, as quantified by their Hammett (σ) and Brønsted (pKa) parameters.
Table 1: Second-Order Rate Constants (k2) and Selectivity Parameters for the Pyridinolysis of Y-Aryl Phenyl Chlorothiophosphates with X-Pyridines in MeCN at 35.0 °C. [3]
| Y in Substrate | X in Pyridine | σY | pKa(X) | k2 (x 10-3 M-1s-1) | ρX | βX |
| H | 4-MeO | 0.00 | 6.58 | 10.5 | -2.72 | 0.48 |
| H | 4-Me | 0.00 | 6.02 | 4.68 | -2.72 | 0.48 |
| H | H | 0.00 | 5.23 | 1.12 | -2.72 | 0.48 |
| H | 3-Me | 0.00 | 5.67 | 2.51 | -2.72 | 0.48 |
| H | 3-Ph | 0.00 | 4.88 | 0.562 | -2.72 | 0.48 |
| H | 3-Ac | 0.00 | 3.45 | 0.0794 | -2.72 | 0.48 |
| H | 4-Ac | 0.00 | 3.50 | 0.0912 | -2.72 | 0.48 |
| 4-MeO | H | -0.27 | 5.23 | 0.355 | -2.72 | 0.48 |
| 4-Me | H | -0.17 | 5.23 | 0.631 | -2.72 | 0.48 |
| 4-Cl | H | 0.23 | 5.23 | 2.82 | -2.72 | 0.48 |
| 3-Cl | H | 0.37 | 5.23 | 6.31 | -2.72 | 0.48 |
| 4-NO2 | H | 0.78 | 5.23 | 100 | -2.72 | 0.48 |
Data extracted from Reference[3]. The ρX and βX values are for the reaction series with varying pyridine substituents and the unsubstituted substrate (Y=H).
Biphasic Hammett and Brønsted plots are often indicative of a change in reaction mechanism or rate-determining step. For instance, in the pyridinolysis of aryl bis(4-methoxyphenyl) phosphate, a biphasic Brønsted plot suggests a change from a concerted mechanism for weakly basic pyridines to a stepwise mechanism for more basic pyridines.[4]
Kinetic Isotope Effects
Deuterium kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provides information about changes in hybridization or steric environment at the labeled position.[5][6]
In the anilinolysis of O-aryl methyl phosphonochloridothioates, the observed KIEs provide compelling evidence for a mechanistic change.
Table 2: Deuterium Kinetic Isotope Effects for the Anilinolysis of Y-O-Aryl Methyl Phosphonochloridothioates with X-Anilines in Acetonitrile at 55.0 °C. [7]
| Y in Substrate | X in Aniline | kH/kD | Mechanistic Interpretation |
| H | 4-MeO | 1.30 | Concerted (Frontside Attack) |
| H | 4-Me | 1.15 | Concerted (Frontside Attack) |
| H | H | 1.03 | Concerted (Frontside Attack) |
| H | 4-Cl | 0.567 | Stepwise (Backside Attack) |
| H | 3-Cl | 0.428 | Stepwise (Backside Attack) |
| H | 3-NO2 | 0.367 | Stepwise (Backside Attack) |
| 4-Me | 4-MeO | 1.25 | Concerted (Frontside Attack) |
| 4-Me | 4-Cl | 0.543 | Stepwise (Backside Attack) |
| 4-Cl | 4-MeO | 1.35 | Concerted (Frontside Attack) |
| 4-Cl | 4-Cl | 0.589 | Stepwise (Backside Attack) |
Data extracted from Reference[7].
The primary normal KIEs observed with more basic anilines are consistent with a concerted mechanism involving proton transfer in the transition state (frontside attack). In contrast, the large inverse KIEs with less basic anilines suggest a change to a stepwise mechanism where the N-H(D) bond becomes more constrained in the transition state leading to the pentacoordinate intermediate (backside attack).[7]
Experimental Protocols
Kinetic Analysis by UV-Vis Spectrophotometry
This protocol is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance that changes over the course of the reaction (e.g., release of a chromophoric leaving group like p-nitrophenoxide).
Materials:
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Reactant stock solutions (substrate and nucleophile) in a suitable solvent (e.g., acetonitrile, buffer)
-
Constant temperature water bath
Procedure:
-
Wavelength Determination: Record the UV-Vis spectra of the starting material and the expected product to identify a wavelength with a significant change in absorbance upon reaction.
-
Kinetic Run: a. Equilibrate the reactant solutions and the solvent to the desired reaction temperature in a water bath. b. In a quartz cuvette, pipette the solvent and the substrate stock solution. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate. c. Initiate the reaction by adding the nucleophile stock solution, quickly mix by inverting the cuvette, and immediately start recording the absorbance at the chosen wavelength as a function of time. d. Continue data collection for at least three half-lives of the reaction.
-
Data Analysis: a. Under pseudo-first-order conditions (nucleophile in large excess), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a single exponential equation: At = A∞ + (A0 - A∞)e-kobst. b. The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the excess nucleophile.
Reaction Monitoring by 31P NMR Spectroscopy
31P NMR is a powerful technique for monitoring reactions at phosphorus centers, as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.
Materials:
-
NMR spectrometer equipped with a phosphorus probe
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, CD3CN)
-
External standard (e.g., 85% H3PO4 in a sealed capillary)
-
Reactant stock solutions
Procedure:
-
Sample Preparation: a. In an NMR tube, dissolve the phosphorus-containing substrate in the deuterated solvent. b. If using an external standard, place the sealed capillary containing 85% H3PO4 into the NMR tube. c. Acquire an initial 31P NMR spectrum of the starting material.
-
Reaction Initiation and Monitoring: a. Add the nucleophile solution to the NMR tube, mix quickly, and place the tube in the NMR spectrometer. b. Acquire 31P NMR spectra at regular time intervals. The reaction progress is monitored by the decrease in the integral of the starting material peak and the increase in the integral of the product peak.
-
Data Analysis: a. The relative concentrations of the reactant and product at each time point are determined from the integration of their respective peaks in the 31P NMR spectra. b. This concentration vs. time data can then be used to determine the reaction rate constants.
Determination of Deuterium Kinetic Isotope Effects
This protocol describes a general method for determining KIEs by comparing the reaction rates of a deuterated and non-deuterated nucleophile.
Materials:
-
Deuterated and non-deuterated nucleophiles
-
Instrumentation for kinetic analysis (e.g., UV-Vis spectrophotometer or NMR spectrometer)
-
Other materials as described in the respective kinetic analysis protocols.
Procedure:
-
Kinetic Measurements: a. Perform two separate sets of kinetic experiments under identical conditions (concentration, temperature, solvent). b. In the first set of experiments, use the non-deuterated nucleophile (e.g., aniline, X-C6H4NH2). c. In the second set of experiments, use the deuterated nucleophile (e.g., deuterated aniline, X-C6H4ND2).
-
Rate Constant Determination: a. Determine the second-order rate constants for both the protonated (kH) and deuterated (kD) reactions using the appropriate data analysis methods as described above.
-
KIE Calculation: a. The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.
Mechanistic Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and concepts discussed in this guide.
Caption: Comparison of the concerted (SN2-like) and stepwise (addition-elimination) mechanisms.
Caption: Stereochemical pathways for nucleophilic substitution at a chiral phosphorus center.
Caption: A generalized workflow for determining reaction rate constants.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Concurrent primary and secondary deuterium kinetic isotope effects in anilinolysis of O-aryl methyl phosphonochloridothioates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Phosphonium and Phosphonate Reagents in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the most reliable methods for olefination are those mediated by phosphorus-based reagents. This guide provides an objective comparison of two of the most prominent classes of these reagents: phosphonium ylides, utilized in the Wittig reaction, and phosphonate carbanions, the key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into their comparative reactivity, stereoselectivity, and substrate scope, supported by experimental data and detailed protocols.
Introduction to Phosphorus-Based Olefination Reagents
Phosphonium and phosphonate reagents are both nucleophilic species that react with carbonyl compounds (aldehydes and ketones) to form alkenes. The fundamental difference between them lies in the structure of the phosphorus species and the nature of the carbanion.
-
Phosphonium Ylides (Wittig Reagents): These are neutral molecules with a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. The reactivity of these ylides is highly dependent on the substituents attached to the carbanion.[1]
-
Phosphonate Carbanions (HWE Reagents): These are anions generated by the deprotonation of a phosphonate ester. The carbanion is stabilized by the adjacent phosphonate group, making it more nucleophilic but less basic than a typical phosphonium ylide.[1][2]
The Wittig Reaction: A Classic Approach
Discovered by Georg Wittig in 1954, the Wittig reaction has become a staple in organic synthesis for its reliability in forming a C=C bond at a specific location. The reaction proceeds through the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.
Reaction Mechanism and Stereoselectivity
The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphonium ylide.
-
Non-stabilized Ylides: Ylides bearing alkyl or other electron-donating groups are highly reactive and typically lead to the formation of (Z)-alkenes under salt-free conditions.[3] This is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to a syn-betaine and subsequently the (Z)-alkene.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. These reactions are often reversible and proceed under thermodynamic control, favoring the formation of the more stable (E)-alkene.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative
The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions to afford alkenes. A key advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct, which is easily separated from the desired alkene product, simplifying purification.[2][4]
Reaction Mechanism and Stereoselectivity
The HWE reaction generally exhibits a high degree of (E)-stereoselectivity.[2][4][5] This is a result of the thermodynamic equilibration of the intermediates, which favors the formation of the anti-oxaphosphetane, leading to the (E)-alkene. However, modifications to the phosphonate reagent can alter the stereochemical outcome.
-
Still-Gennari Modification: The use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, can lead to the preferential formation of (Z)-alkenes. This is because the electron-withdrawing groups increase the acidity of the phosphonate and accelerate the elimination of the oxaphosphetane, favoring the kinetically controlled pathway.
Comparative Analysis of Reactivity and Scope
| Feature | Phosphonium Ylides (Wittig Reaction) | Phosphonate Carbanions (HWE Reaction) |
| Reactivity | Generally less reactive, especially stabilized ylides which may only react with aldehydes. | More nucleophilic and reactive; readily react with both aldehydes and ketones.[2][4] |
| Stereoselectivity | Non-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes. | Generally high (E)-selectivity. (Z)-selectivity can be achieved with modified reagents (e.g., Still-Gennari). |
| Byproduct | Triphenylphosphine oxide (often difficult to remove). | Water-soluble phosphate ester (easily removed by extraction).[2][4] |
| Substrate Scope | Broad for aldehydes; ketones can be challenging for stabilized ylides. | Very broad, including a wide range of aldehydes and ketones. |
| Functional Group Tolerance | Generally good, but sensitive to acidic protons. | More tolerant of various functional groups due to the lower basicity of the carbanion. |
Experimental Protocols
General Wittig Reaction with Benzaldehyde
This protocol describes the reaction of benzyltriphenylphosphonium chloride with benzaldehyde to form stilbene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) in dichloromethane.
-
Add benzaldehyde (1.0 equivalent) to the solution.
-
Add an aqueous solution of sodium hydroxide (50%) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 30 minutes.
-
Dilute the reaction mixture with water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate stilbene.
General Horner-Wadsworth-Emmons Reaction with Benzaldehyde
This protocol describes the reaction of triethyl phosphonoacetate with benzaldehyde to form ethyl cinnamate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) as a mineral oil dispersion.
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) to the suspension of sodium hydride in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl cinnamate.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways of the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: The reaction pathway of the Wittig olefination.
Caption: The reaction pathway of the HWE olefination.
Conclusion
Both phosphonium and phosphonate reagents are indispensable tools for the synthesis of alkenes. The choice between the Wittig and Horner-Wadsworth-Emmons reaction depends on the desired stereochemical outcome, the nature of the carbonyl substrate, and the ease of product purification.
-
For the synthesis of (Z)-alkenes from non-stabilized ylides, the Wittig reaction is often the method of choice.
-
For the highly stereoselective synthesis of (E)-alkenes, particularly from ketones, and for reactions requiring simplified purification, the Horner-Wadsworth-Emmons reaction is generally superior.
The continued development of modified versions of both reactions continues to expand their utility and applicability in modern organic synthesis, offering chemists a versatile and powerful arsenal for the construction of complex molecules.
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
Bridging the Gap: Validating Computational Predictions of Phosphonium Reactivity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the ability to accurately predict reaction outcomes is paramount. Phosphonium compounds, pivotal in a myriad of synthetic transformations, are increasingly being studied through computational lenses. This guide provides an objective comparison of computational predictions with experimental data for phosphonium reactivity, focusing on two cornerstone reactions: the Wittig reaction and the Phospha-Michael addition. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to offer a comprehensive resource for validating and understanding these powerful predictive models.
Data Presentation: A Side-by-Side Look at Prediction and Reality
The true measure of a computational model's utility lies in its ability to replicate experimental observations. Below, we summarize quantitative data from various studies, comparing computationally predicted outcomes with experimentally determined results for key aspects of phosphonium reactivity.
The Wittig Reaction: Stereoselectivity (E/Z Ratio)
The stereochemical outcome of the Wittig reaction is a critical factor in synthesis design. Density Functional Theory (DFT) has been widely employed to predict the E/Z selectivity of these reactions.
| Ylide Type | Aldehyde | Computational Method | Predicted E/Z Ratio | Experimental E/Z Ratio | Reference |
| Non-stabilized | Benzaldehyde | DFT (B3LYP/6-31G) | Predominantly Z | >95% Z | [1][2][3] |
| Semi-stabilized | Benzaldehyde | DFT (B3LYP/6-31G) | Mixture of E and Z | Mixture of E and Z | [4] |
| Stabilized | Benzaldehyde | DFT (B3LYP/6-31G*) | Predominantly E | >95% E | [1][5] |
Note: The table presents a qualitative summary based on trends reported in the literature. Specific quantitative values can vary based on the exact substrates, reaction conditions, and computational parameters.
Phospha-Michael Addition: Reaction Kinetics
The rate of the Phospha-Michael addition is crucial for understanding reaction efficiency and for applications in areas like bioconjugation. Computational models are used to predict reaction barriers and, consequently, reaction rates.
| Phosphine | Michael Acceptor | Computational Method | Predicted Rate Constant (M⁻¹s⁻¹) | Experimental Rate Constant (M⁻¹s⁻¹) | Reference |
| Tris(2-carboxyethyl)phosphine (TCEP) | Acrylamide | DFT | Not explicitly reported | 0.07 | [6][7] |
| Triphenylphosphine | Ethyl Acrylate | DFT | Qualitative agreement | Kinetically feasible | [8][9] |
| Various Tertiary Phosphines | Various Michael Acceptors | DFT | Trend correlation | Relative reactivity trends established | [8] |
Note: Direct quantitative comparison of predicted and experimental rate constants in a single study is not always available. Often, computational studies focus on reaction energy barriers, which correlate with reaction rates.
Phosphine Ligand Effects in Catalysis
Computational chemistry is a powerful tool for predicting the performance of phosphine ligands in transition metal catalysis. The steric and electronic properties of phosphines, often quantified by descriptors like the minimum percent buried volume (%Vbur(min)), can be correlated with catalytic activity.
| Catalyst System | Phosphine Ligand | Computational Descriptor | Predicted Activity | Experimental Outcome | Reference |
| Ni- and Pd-catalyzed cross-coupling | Various | %Vbur(min) | Active/Inactive Classification | Correlates with observed reactivity "cliffs" | [10][11] |
| Photoexcited Palladium Catalysis | PPh3, Alkyl-substituted phosphines, P(p-anisyl)3 | Virtual Ligand-Assisted Screening (VLAS) | Ranked Reactivity | High-yielding ligand identified with few experimental trials | [12] |
Experimental Protocols: The Foundation of Validation
Reproducible and well-documented experimental procedures are the bedrock upon which computational models are validated. Here, we provide detailed methodologies for key experiments cited in the comparison of phosphonium reactivity.
Monitoring the Wittig Reaction via ¹H NMR Spectroscopy
Objective: To determine the E/Z isomer ratio of the alkene product.
Procedure:
-
Reaction Setup: In a 50-mL round-bottom flask, dissolve benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in dichloromethane (10 mL) with a stir bar.[13]
-
Base Addition: Prepare a 50% (by mass) aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture while stirring vigorously.[13]
-
Reaction Monitoring: After stirring for a designated time (e.g., 30 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.[14]
-
Sample Preparation for NMR: Quench the aliquot by adding it to a vial containing CDCl₃ (1 mL) and a saturated aqueous solution of NaHCO₃ (1 mL). After vigorous mixing, separate the organic layer for NMR analysis.[14]
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum of the organic layer. The vinylic protons of the E and Z isomers will have distinct chemical shifts and coupling constants, allowing for their integration and the determination of the product ratio.[13][15]
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and saturated aqueous sodium bisulfite, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[13]
Measuring Phospha-Michael Addition Kinetics using UV-Vis Spectroscopy
Objective: To determine the second-order rate constant of the reaction.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the phosphine nucleophile and the Michael acceptor in the desired solvent (e.g., chloroform or methanol).[16]
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to monitor the reaction at the wavelength corresponding to the absorbance maximum of the phosphonium phenolate zwitterion product (typically around 360 nm).[16]
-
Initiation of Reaction: In a cuvette, mix the phosphine and Michael acceptor solutions at known initial concentrations.
-
Data Acquisition: Record the absorbance at the chosen wavelength over time.
-
Kinetic Analysis: The appearance of the zwitterionic product is monitored. The second-order rate constants can be calculated by fitting the time-conversion plots of the experimental data.[16][17]
Computational Methodologies: The Predictive Engine
Computational studies of phosphonium reactivity predominantly employ Density Functional Theory (DFT) to model reaction pathways and predict outcomes.
General DFT Protocol for Reaction Mechanism and Selectivity:
-
Structure Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**).[1][2][3][18][19][20]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.[19]
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB).
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.[1][2][3][20]
-
Energy Profile Construction: The relative energies of all stationary points on the potential energy surface are calculated to construct the reaction energy profile, from which activation barriers and reaction energies are determined. These are then used to predict kinetic and thermodynamic outcomes.
Visualizing Reactivity: Pathways and Workflows
Understanding the intricate steps of a chemical reaction is facilitated by clear and concise diagrams. Below are representations of key processes in phosphonium chemistry, generated using the DOT language for Graphviz.
The Wittig Reaction Mechanism
Caption: The mechanism of the Wittig reaction, from ylide formation to alkene synthesis.
Phospha-Michael Addition Catalytic Cycle
Caption: A generalized catalytic cycle for the phosphine-catalyzed Phospha-Michael addition.
Experimental vs. Computational Workflow
Caption: The iterative workflow of comparing computational predictions with experimental results.
Conclusion
The validation of computational predictions for phosphonium reactivity is an ongoing and vital area of research. While DFT and other computational methods have demonstrated significant predictive power, especially in explaining trends in selectivity and reactivity, discrepancies between predicted and experimental values can and do occur.[12] These differences highlight the importance of careful selection of computational methods, including functionals and basis sets, and the consideration of all relevant experimental conditions, such as solvent effects and the presence of additives.[1][2][3][18]
This guide serves as a starting point for researchers looking to leverage computational chemistry in their study of phosphonium compounds. By providing a framework for comparing predictive models with robust experimental data, we hope to foster a deeper understanding of these versatile reagents and accelerate innovation in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Predict phosphine reactivity with one simple metric | EurekAlert! [eurekalert.org]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
- 16. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organocatalyzed Phospha‐Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Lewis Acidity of Oxophosphonium Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to assess the Lewis acidity of oxophosphonium cations, supported by experimental and computational data. It is designed to assist researchers in selecting appropriate methods and understanding the relative Lewis acid strengths of these versatile cations.
Introduction to Oxophosphonium Cations as Lewis Acids
Oxophosphonium cations ([R₃P=O]⁺) are a class of phosphorus-based electrophiles that have garnered significant interest for their utility as Lewis acid catalysts in a variety of organic transformations. Their Lewis acidity stems from the highly polarized P=O bond, which creates a significant positive charge on the phosphorus atom, making it an effective electron pair acceptor. The ability to tune the steric and electronic properties of the substituents (R) on the phosphorus atom allows for the modulation of their Lewis acidity, making them attractive for catalyst design.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of oxophosphonium cations can be quantified using several experimental and computational methods. This section provides a comparison of key metrics for selected oxophosphonium cations.
Comparative Data Table
| Cation | Substituents (R) | Method | Quantitative Measure | Reference |
| 1 | N-heterocyclic imine (NIDipp) | Gutmann-Beckett | Acceptor Number (AN) = 85.5 | [1] |
| 2 | N-heterocyclic olefin | Gutmann-Beckett | Acceptor Number (AN) = 83.1 | [1] |
| 1 | N-heterocyclic imine (NIDipp) | Computational | Fluoride Ion Affinity (FIA) = 634 kJ/mol | [1] |
| 2 | N-heterocyclic olefin | Computational | Fluoride Ion Affinity (FIA) = 618 kJ/mol | [1] |
NIDipp = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Key Experimental and Computational Methodologies
A thorough assessment of Lewis acidity relies on a combination of experimental and computational techniques. The two most prominent methods for quantifying the Lewis acidity of phosphonium cations are the Gutmann-Beckett method (experimental) and Fluoride Ion Affinity (FIA) calculations (computational).
The Gutmann-Beckett Method
The Gutmann-Beckett method is an experimental technique that provides a measure of the "acceptor number" (AN), which is an indicator of the effective Lewis acidity of a substance in solution.[2][3]
Experimental Protocol:
-
Probe Molecule: Triethylphosphine oxide (Et₃PO) is used as the probe molecule. The phosphorus atom in Et₃PO is sensitive to its electronic environment and can be readily monitored by ³¹P NMR spectroscopy.[3]
-
Sample Preparation: A solution of the Lewis acid (the oxophosphonium cation in this case) is prepared in a non-coordinating solvent (e.g., dichloromethane). A stoichiometric amount of Et₃PO is added to this solution.
-
NMR Analysis: The ³¹P NMR spectrum of the solution is recorded. The chemical shift (δ) of the phosphorus atom in the Et₃PO-Lewis acid adduct is measured.
-
Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula:[3]
AN = 2.21 × (δ_{sample} - δ_{Et₃PO in hexane})
Where δ_{sample} is the observed ³¹P chemical shift of the Et₃PO adduct and δ_{Et₃PO in hexane} is the chemical shift of Et₃PO in hexane (a non-Lewis acidic reference solvent), which is defined as 41.0 ppm.[3] A higher AN value indicates a stronger Lewis acid.
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a computational method used to determine the intrinsic or "global" Lewis acidity (gLA) of a molecule in the gas phase.[4] It is defined as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of a Lewis acid with a fluoride ion.
Computational Protocol:
-
Structure Optimization: The geometries of the Lewis acid (the oxophosphonium cation) and the corresponding fluoride adduct are optimized using density functional theory (DFT) or other high-level ab initio methods.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy Calculation: The gas-phase enthalpy of the Lewis acid, the fluoride ion, and the fluoride adduct are calculated.
-
FIA Calculation: The FIA is calculated as the difference in enthalpy between the reactants and the product:
FIA = - [H(Lewis acid-F⁻ adduct) - (H(Lewis acid) + H(F⁻))]
A higher FIA value corresponds to a stronger Lewis acid.
Logical Workflow for Assessing Lewis Acidity
The following diagram illustrates the general workflow for assessing the Lewis acidity of a newly synthesized oxophosphonium cation, combining both experimental and computational approaches.
Caption: Workflow for Lewis acidity assessment.
Application in Catalysis
The Lewis acidity of oxophosphonium cations directly correlates with their performance as catalysts in various organic reactions. Stronger Lewis acidity generally leads to higher catalytic activity, although steric factors can also play a significant role. These cations have been successfully employed as catalysts in reactions such as:
-
Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles.
-
Mukaiyama Aldol Reactions: Promoting the addition of silyl enol ethers to carbonyl compounds.
-
Friedel-Crafts Reactions: Facilitating the alkylation and acylation of aromatic rings.
The choice of substituents on the phosphorus atom allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific application.
Signaling Pathway of Lewis Acid Catalysis
The general mechanism by which an oxophosphonium cation catalyzes a reaction, such as the Mukaiyama aldol reaction, involves the activation of a substrate through coordination.
Caption: Generalized Lewis acid catalytic cycle.
Conclusion
The assessment of Lewis acidity is crucial for the rational design and application of oxophosphonium cations in catalysis. The Gutmann-Beckett method provides a convenient experimental measure of effective Lewis acidity in solution, while Fluoride Ion Affinity calculations offer a valuable theoretical metric of intrinsic Lewis acidity. A combined approach, integrating both experimental and computational data, provides the most comprehensive understanding of the Lewis acidic character of these powerful organocatalysts. The ability to tune their properties through synthetic modification underscores their potential for future applications in synthetic chemistry and drug development.
References
- 1. Lewis Base Free Oxophosphonium Ions: Tunable, Trigonal-Planar Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dihexoxy(oxo)phosphanium: A Comparative Guide to Phosphonium-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of known phosphonium-based catalysts in a key chemical transformation. Due to the absence of published data for "dihexoxy(oxo)phosphanium," this document serves as a benchmark, offering a framework for evaluating novel catalysts against established alternatives. The information presented here is crucial for catalyst selection, reaction optimization, and the development of efficient synthetic methodologies.
Phosphonium salts are a versatile class of organophosphorus compounds that have found significant application as catalysts in organic synthesis.[1] They are particularly well-known for their efficacy as phase-transfer catalysts (PTCs), facilitating reactions between immiscible reactants.[2][3] Key advantages of phosphonium salt catalysts include their high thermal stability, high catalytic efficiency, and, in some cases, recyclability.[4] Their catalytic activity is influenced by the nature of the organic substituents on the phosphorus atom, which affects their steric and electronic properties.[1]
This guide focuses on the application of phosphonium salts as catalysts in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant industrial interest for CO2 valorization.
Comparative Performance of Phosphonium Salt Catalysts
The following table summarizes the catalytic performance of various phosphonium salts in the synthesis of 1,2-butylene carbonate from 1,2-butylene oxide and CO2. This reaction is a representative example of the cycloaddition of CO2 to epoxides.
| Catalyst | Structure | Catalyst Loading (mol%) | Temperature (°C) | CO2 Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| 5a | Tributyl(2-hydroxy-3-phenoxypropyl)phosphonium bromide | 1 | 90 | 1.0 | 2 | 68 | [5] |
| 5b | Tributyl(2-hydroxy-3-phenoxypropyl)phosphonium iodide | 1 | 90 | 1.0 | 2 | 67 | [5] |
| 5c | Tripropyl(2-hydroxy-3-phenoxypropyl)phosphonium bromide | 1 | 90 | 1.0 | 2 | 40 | [5] |
Note: The structures are inferred from the names provided in the source. "this compound" is not a standard nomenclature and no performance data could be found under this name or similar structures in the reviewed literature.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of cyclic carbonates from epoxides and CO2 using a phosphonium salt catalyst, based on the literature.[5]
Catalyst Screening Procedure:
-
Reactant and Catalyst Charging: In a suitable pressure reactor, the epoxide (e.g., 1,2-butylene oxide, 13.9 mmol, 1.0 equivalent) and the phosphonium salt catalyst (1 mol%) are added.
-
Pressurization: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1.0 MPa).
-
Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 90 °C) and stirred for the designated reaction time (e.g., 2 hours).
-
Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and the excess CO2 is carefully vented. The yield of the cyclic carbonate is determined by ¹H NMR spectroscopy using an internal standard (e.g., mesitylene).
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the phosphonium salt-catalyzed cycloaddition of CO2 to epoxides and a general experimental workflow for catalyst benchmarking.
Caption: Proposed catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO2 catalyzed by a bifunctional phosphonium salt.
Caption: A generalized experimental workflow for benchmarking the performance of a novel catalyst against known standards.
References
Safety Operating Guide
Essential Guidance for the Disposal of Dihexoxy(oxo)phosphanium
Disclaimer: This document provides general guidance on the disposal of organophosphate compounds. A specific Safety Data Sheet (SDS) for Dihexoxy(oxo)phosphanium was not located. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS provided by the chemical supplier for this compound and ensure full compliance with all local, regional, and national regulations.
Hazard Profile and Safety Recommendations
Based on data for analogous organophosphate compounds, this compound should be handled with caution. The following table summarizes the potential hazards associated with a related compound, Di(2-ethylhexyl)phosphoric acid, which should be considered as indicative of the potential risks of this compound until a specific SDS is available.
| Hazard Classification | Description of Hazard | Precautionary Statements |
| Skin Corrosion | Causes severe skin burns and eye damage.[1][2] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Eye Damage | Causes serious eye damage.[1][2] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Aquatic Hazard | Harmful to aquatic life.[2] | Avoid release to the environment.[2] |
| Corrosive to Metals | May be corrosive to metals.[1] | Keep only in original packaging.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following steps provide a general operational plan.
-
Consult the Safety Data Sheet (SDS): Before handling, locate and thoroughly review the manufacturer-specific SDS for this compound. This document will contain detailed information on physical and chemical properties, hazards, and specific disposal instructions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and institutional safety protocols. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., corrosive, environmentally hazardous).
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[3] Ensure it is stored away from incompatible materials, such as strong oxidizing agents and bases.[3]
-
Waste Disposal: Arrange for the disposal of the chemical waste through an approved hazardous waste disposal service.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to all local, regional, and national regulations for its disposal.[3]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using appropriate cleaning agents as recommended by the SDS.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the work area.[3][4] In case of accidental exposure, follow the first-aid measures outlined in the SDS. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Experimental Workflow for Chemical Disposal
The following diagram illustrates a logical workflow for the safe handling and disposal of hazardous chemicals like this compound in a laboratory setting.
Caption: General workflow for the safe disposal of hazardous laboratory chemicals.
References
- 1. PubChemLite - this compound (C12H26O3P) [pubchemlite.lcsb.uni.lu]
- 2. Hexyl propionate | CAS#:2445-76-3 | Chemsrc [chemsrc.com]
- 3. Cyclohexaneacetic acid, 4-[4-[6-(aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]-, trans- | H2O3P+ | CID 3084169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Dimethoxy(oxo)phosphanium (C2H6O3P) [pubchemlite.lcsb.uni.lu]
Essential Safety and Handling Guide for Dihexoxy(oxo)phosphanium and Related Organophosphorus Compounds
Disclaimer: No specific safety and handling data has been found for a compound named "Dihexoxy(oxo)phosphanium." The following guidance is based on the general safety protocols for the broader classes of organophosphate and phosphonium compounds. It is imperative to consult a specific Safety Data Sheet (SDS) for the exact compound being handled. In the absence of an SDS, a thorough risk assessment must be conducted before any handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural guidance on personal protective equipment (PPE), operational handling, and disposal for compounds structurally related to this compound.
Personal Protective Equipment (PPE)
The appropriate PPE is crucial for minimizing exposure to organophosphorus compounds, which can be toxic and may be absorbed through the skin, inhaled, or ingested.[1][2][3] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures to be performed.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) extending up the forearm. Double gloving is recommended.[1][4] | Prevents skin contact and absorption. The lining in gloves can absorb chemicals, making them difficult to decontaminate.[1] |
| Body Protection | Chemical-resistant lab coat or coveralls. For tasks with a high risk of splashing, a chemical-resistant apron over coveralls should be worn.[2][5] | Protects skin from contamination. |
| Eye and Face Protection | Safety glasses with side shields are a minimum requirement. For splash hazards, chemical safety goggles or a full-face shield are necessary.[2] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | The type of respirator depends on the volatility of the compound and the procedure. For handling powders or in areas with poor ventilation, an air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates is recommended.[1][2][5] A fit test is required for all tight-fitting respirators. | Protects against inhalation of dust, aerosols, or vapors. |
| Foot Protection | Closed-toe shoes are mandatory. For larger scale operations or where spills are possible, chemical-resistant shoe covers or boots should be used.[4][5] | Protects feet from spills. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of potentially hazardous chemicals.
-
Preparation and Planning:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for the specific compound. If an SDS is unavailable, conduct a comprehensive risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, such as a certified chemical fume hood.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
-
Handling Procedures:
-
Before handling, inspect all equipment for damage.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring solids, do so in a manner that minimizes dust generation.
-
When working with solutions, use techniques that prevent splashing and aerosol formation.
-
Keep containers closed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate work surfaces and equipment after use.
-
Remove PPE carefully to avoid contaminating yourself. The proper sequence for removing PPE is often debated, but a common approach is to remove gloves first, followed by face and eye protection, then the lab coat or coverall.[4]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure safety and environmental protection.
-
Waste Segregation:
-
All waste contaminated with this compound or related compounds, including disposable PPE, contaminated labware, and residual chemicals, must be segregated as hazardous waste.
-
-
Waste Collection:
-
Collect waste in clearly labeled, sealed, and chemical-resistant containers.
-
The label should include the chemical name and the appropriate hazard symbols.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical waste down the drain or in the regular trash.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound and related compounds.
Caption: Workflow for safe handling of organophosphorus compounds.
References
- 1. smith.agrilife.org [smith.agrilife.org]
- 2. Pesticide use and personal protective equipment [health.vic.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
